ChlorhexidineGluconateSolution20per cent
Description
Historical Context and Evolution of Chlorhexidine (B1668724) as a Biguanide (B1667054) Compound
The journey of chlorhexidine began in the 1950s when it was discovered by researchers at Imperial Chemical Industries in the United Kingdom while they were investigating the synthesis of anti-malarial agents. chlorhexidinefacts.combris.ac.uk The structure of chlorhexidine is based on two molecules of the antimalarial drug proguanil (B194036), linked by a hexamethylenediamine (B150038) spacer. wikipedia.orgbris.ac.uk It was first introduced commercially in the UK in 1954 as a topical antiseptic and disinfectant. chlorhexidinefacts.com
Initially recognized for its potent antibacterial activity, the applications of chlorhexidine expanded over the decades. A significant milestone was its introduction to the United States in the 1970s. chlorhexidinefacts.com In 1976, its efficacy against dental plaque was discovered, establishing it as a key agent in oral hygiene. chlorhexidinefacts.comnih.gov The development of chlorhexidine represents a significant advancement in the field of biguanide compounds, a class of disinfectants and antiseptics. wikipedia.org
Overview of Chlorhexidine Gluconate Solution 20% in Research Domains
The 20% concentration of chlorhexidine gluconate solution serves as a stock solution for dilution in various research applications. nih.gov Its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria, yeasts, and some viruses makes it a valuable tool in microbiology and beyond. drugbank.compatsnap.comwikipedia.org
Key Research Applications:
Microbiology: In microbiological research, it is used to study antimicrobial susceptibility, mechanisms of resistance, and the efficacy of antiseptic agents. researchgate.net Its consistent performance has led to its use as a positive control or benchmark against which new antimicrobial agents are compared.
Biofilm Research: A significant area of study is its effect on biofilms, which are complex communities of microorganisms. chlorhexidinefacts.com Research has shown that chlorhexidine can inhibit the adherence of microorganisms to surfaces, thereby preventing the formation and development of biofilms. chlorhexidinefacts.comjaper.in Studies have investigated its efficacy in disrupting established biofilms of clinically relevant pathogens. nih.govbohrium.com
Material Science: In material science, chlorhexidine gluconate is incorporated into various materials to impart antimicrobial properties. Research includes its use in developing antimicrobial thermoplastic starch, where it acts as both a chain extender and an antimicrobial additive. researchgate.net It has also been applied to medical devices like catheters and dental implants to prevent microbial colonization. chlorhexidinefacts.com
Dental Research: The antiplaque activity of chlorhexidine, discovered in the 1970s, has made it a cornerstone of dental research. nih.gov It is extensively studied for its role in controlling gingivitis and periodontitis. drugbank.comnih.gov Research also focuses on its substantivity, the ability to adsorb to oral surfaces and be gradually released, providing prolonged antimicrobial action. nih.gov
Interactive Data Table: Research Domains of Chlorhexidine Gluconate Solution 20%
| Research Domain | Specific Area of Investigation | Key Findings |
| Microbiology | Antimicrobial Spectrum and Efficacy | Effective against a wide range of bacteria, fungi, and enveloped viruses. patsnap.comwikipedia.orgchlorhexidinefacts.com |
| Mechanism of Action Studies | Disrupts microbial cell membranes, leading to leakage of intracellular components and cell death. patsnap.comchlorhexidinefacts.com | |
| Biofilm Research | Inhibition of Biofilm Formation | Prevents the initial adherence of microorganisms to surfaces. chlorhexidinefacts.comjaper.in |
| Disruption of Established Biofilms | Shows efficacy against biofilms of various multidrug-resistant organisms. nih.gov | |
| Material Science | Antimicrobial Coatings | Impregnated into medical devices to reduce the risk of infections. chlorhexidinefacts.com |
| Development of Antimicrobial Polymers | Incorporated into materials like thermoplastic starch to create antimicrobial properties. researchgate.net | |
| Dental Research | Plaque and Gingivitis Control | Significantly reduces plaque buildup and clinical signs of gingivitis. nih.gov |
| Substantivity and Sustained Release | Adheres to oral tissues, providing a prolonged antimicrobial effect. chlorhexidinefacts.comnih.gov |
Scope and Research Significance of Chlorhexidine Gluconate Solution 20% in Contemporary Science
In contemporary science, Chlorhexidine Gluconate Solution 20% continues to be a subject of significant research interest, particularly in the context of rising antimicrobial resistance.
Contemporary Research Focus:
Antimicrobial Stewardship: There is ongoing research into the judicious use of chlorhexidine to minimize the development of resistance. researchgate.net Studies are exploring the prevalence of chlorhexidine resistance genes in clinical isolates and the potential for cross-resistance to antibiotics. frontiersin.orgnih.gov
Biofilm Disruption: Overcoming biofilm-associated infections is a major challenge. Current research investigates the potential of chlorhexidine, sometimes in combination with other agents, to disrupt the complex matrix of biofilms and enhance the susceptibility of the embedded microorganisms to antimicrobials. japer.infrontiersin.org For instance, some research has explored its potential to inhibit quorum sensing proteins in bacteria like Pseudomonas aeruginosa, which are crucial for biofilm formation. japer.in
Novel Formulations and Delivery Systems: Researchers are exploring new formulations and delivery systems to enhance the efficacy and substantivity of chlorhexidine while minimizing potential side effects. This includes the development of novel salt forms, such as chlorhexidine dicyclamate, which may offer an improved taste profile while maintaining antimicrobial activity. nih.gov
Interactive Data Table: Detailed Research Findings on Antimicrobial Efficacy
| Microorganism Type | Specific Examples | General Efficacy |
| Gram-Positive Bacteria | Staphylococcus aureus (including MRSA) | Highly effective, often used in decolonization protocols. nih.govmjima.org |
| Streptococcus mutans | Effective in inhibiting growth, a key factor in dental caries. nih.govfrontiersin.org | |
| Gram-Negative Bacteria | Escherichia coli | Effective, though higher concentrations may be required compared to Gram-positive bacteria. wikipedia.orgnih.gov |
| Pseudomonas aeruginosa | Generally less effective, particularly against biofilms. nih.gov | |
| Fungi | Candida albicans | Effective against this common yeast. nih.govulprospector.comchlorhexidine.ch |
| Viruses | Enveloped Viruses (e.g., Herpes Simplex Virus, HIV) | Demonstrates activity against enveloped viruses in vitro. chlorhexidinefacts.com |
| Non-enveloped Viruses (e.g., Rotavirus, Adenovirus) | Substantially less activity. chlorhexidinefacts.com |
The continued investigation into the properties and applications of Chlorhexidine Gluconate Solution 20% underscores its enduring importance in the scientific community's efforts to combat microbial threats.
Properties
CAS No. |
18472-51-1 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Origin of Product |
United States |
Molecular Architecture and Physico Chemical Principles of Chlorhexidine Gluconate
Structural Conformation and Isomerism of Chlorhexidine (B1668724)
Chlorhexidine is a synthetic bisbiguanide compound. ebi.ac.uk Its molecular structure is characterized by two symmetrical para-chlorophenyl rings linked to two biguanide (B1667054) groups, which are in turn connected by a central hexamethylene chain. nih.govnih.gov The chemical name for the chlorhexidine base is 1,1'-Hexamethylene bis[5-(p-chlorophenyl)biguanide]. acs.org The molecule is noted for its flexibility due to the hexamethylene bridge and the rotational freedom of the biguanide groups.
The structure of chlorhexidine can be described as follows:
Core: A straight-chain hexane (B92381) bridge. acs.org
Functional Groups: Two p-chlorophenylbiguanide groups attached to each end of the hexane chain. acs.org
This symmetrical arrangement is a key aspect of its chemical identity. ebi.ac.uk In terms of isomerism, the IUPAC name (1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine suggests the presence of stereoisomerism around the carbon-nitrogen double bonds within the biguanide moieties, specifying the (E)-conformation for these bonds. nih.gov Chlorhexidine is typically used in the form of its salts, such as digluconate, diacetate, or dihydrochloride, as the free base is not readily used. acs.orgresearchgate.net
| Property | Description |
| Molecular Formula | C₂₂H₃₀Cl₂N₁₀ nih.gov |
| Average Mass | 505.452 Da chemspider.com |
| Core Structure | Hexamethylene bridge nih.gov |
| Key Functional Groups | Two (p-chlorophenyl)guanide units ebi.ac.uknih.gov |
Ionic Properties and Cationic Nature of Chlorhexidine Gluconate in Solution
In solution, chlorhexidine gluconate exhibits distinct ionic properties. The chlorhexidine molecule itself is a dicationic base. nih.gov When dissolved, chlorhexidine gluconate dissociates, releasing the positively charged chlorhexidine cation and two negatively charged gluconate anions. nih.govatamanchemicals.com This cationic character is fundamental to its chemical behavior.
At physiological pH, the biguanide groups of the chlorhexidine molecule are protonated, resulting in a strong positive charge. nih.govatamanchemicals.com This dicationic nature makes chlorhexidine a highly reactive molecule, particularly with negatively charged species. nih.gov The efficacy of chlorhexidine is largely attributed to the electrostatic interaction between the positive charge of the molecule and the negatively charged phosphate (B84403) groups present on microbial cell walls, which disrupts the cell's osmotic equilibrium. nih.gov
Solution Chemistry and Equilibrium Dynamics of Chlorhexidine Gluconate 20%
A 20% Chlorhexidine Gluconate solution is an aqueous preparation containing between 19.0% and 21.0% (w/v) of chlorhexidine gluconate. uspnf.com This corresponds to an assay range of 190 g/L to 210 g/L. chlorhexidine.ch The solution chemistry is governed by several factors, including pH, concentration, and the presence of other ions.
The optimal pH range for the antimicrobial activity of chlorhexidine is between 5.5 and 7.0. nih.gov A 5% v/v dilution of the 20% solution typically exhibits a pH within this range. chlorhexidine.chspectrumchemical.com The solution is stable under normal storage conditions but should be protected from sunlight. germiphene.com
The equilibrium in the solution involves the dissociation of the chlorhexidine gluconate salt into the chlorhexidine cation and gluconate anions. This equilibrium can be influenced by the presence of other anions, which can lead to the precipitation of less soluble chlorhexidine salts. nih.govresearchgate.net At the high concentration of 20%, the solution is a clear, colorless to pale-yellowish liquid. chlorhexidine.ch
| Physico-Chemical Property | Value/Description | Source(s) |
| Appearance | Colourless to pale straw-coloured liquid | chlorhexidine.chgermiphene.com |
| pH (of 5% v/v solution) | 5.5 – 7.0 | chlorhexidine.chgermiphene.com |
| Relative Density | 1.06 – 1.07 g/mL | chlorhexidine.chspectrumchemical.com |
| Solubility | Miscible with water | chlorhexidine.chgermiphene.com |
| Stability | Stable under normal conditions | germiphene.comoxfordlabchem.com |
Interactions with Solvent Systems and Co-solvents
Chlorhexidine gluconate solution demonstrates varied interactions with different solvent systems. It is miscible with water and also soluble in acetone (B3395972) and ethanol (B145695) (96%). chlorhexidine.chgermiphene.com This solubility profile allows for its incorporation into a range of formulations.
However, its cationic nature makes it highly susceptible to interactions and incompatibilities with anionic compounds. nih.govresearchgate.net A well-documented interaction is with anionic detergents like sodium lauryl sulfate (B86663) (SLS). nih.gov The presence of SLS can lead to the formation of a low-solubility salt, effectively neutralizing the chlorhexidine and reducing its activity. nih.gov This incompatibility is so pronounced that a time interval of at least 30 minutes between the use of products containing SLS and chlorhexidine is recommended to avoid this interaction. nih.gov
Other substances that have been shown to be incompatible with chlorhexidine gluconate due to either precipitation or inactivation include:
Anionic polymers: Carbomer and acrylates/C10-C30 alkyl acrylate (B77674) crosspolymer. researchgate.net
Other Anions: Phosphate and carboxyl ions can form salts with low solubility. nih.gov
Other agents: Sodium hypochlorite, EDTA, and saline have been reported to cause visible precipitate formation. researchgate.net
The presence of gluconate ions in the solution can enhance the solubility of some chlorhexidine salts, like the diacetate, potentially through the formation of mixed micelles. researchgate.net However, this effect is less significant for other salts, such as chlorhexidine dichloride, which has very low solubility that is not appreciably improved by gluconate. researchgate.net
Synthetic Pathways and Advanced Manufacturing Science of Chlorhexidine Gluconate
Chemical Synthesis Routes to Chlorhexidine (B1668724) Base and Salt Formation
The core of the Chlorhexidine Gluconate molecule is the chlorhexidine base, a cationic polybiguanide (bisbiguanide). wikipedia.orgchemicalbook.com Its structure consists of two p-chlorophenyl groups linked by a hexamethylene chain through two biguanide (B1667054) moieties. acs.orgnih.gov The synthesis of this base is a cornerstone of the manufacturing process and can be achieved through several established routes.
Historically, a key synthesis method involves the condensation of two primary precursors. chemicalbook.com One common and well-documented pathway is the reaction between hexamethylenebisdicyandiamide and p-chloroaniline hydrochloride. chemicalbook.comgoogle.com An alternative approach involves the condensation of 4-chlorophenyl dicyandiamide (B1669379) with hexamethylenediamine (B150038) dihydrochloride. chemicalbook.com A foundational patent from Imperial Chemical Industries (I.C.I.) outlined a synthesis based on linking two proguanil (B194036) molecules with a hexamethylenediamine spacer. wikipedia.org
A more detailed, modern synthesis can be described in a two-step process. The first stage involves the synthesis of the intermediate hexamethylene bis-cyanoguanidine (HMBCG). This is typically achieved by reacting sodium dicyanamide (B8802431) with hexamethylenediamine dihydrochloride. google.com In the second stage, the HMBCG intermediate is reacted with p-chloroaniline hydrochloride in an alcoholic solvent to yield chlorhexidine as a hydrochloride salt. google.com
Table 1: Selected Synthesis Routes for Chlorhexidine Base
| Route | Reactant 1 | Reactant 2 | Solvent/Conditions | Reference |
|---|---|---|---|---|
| Route A | Hexamethylene-dicyanoguanidine | p-Chloroaniline hydrochloride | Glycol ether or n-butanol, 135-175°C reflux | google.com |
| Route B | 4-Chlorophenyl dicyandiamide | Hexamethylenediamine dihydrochloride | Not specified | chemicalbook.com |
| Route C | Sodium dicyanamide | Hexamethylenediamine dihydrochloride | Butanol, >110°C (to form HMBCG intermediate) | google.com |
| Route D | 1,6-Diaminohexane | 4-Chlorobenzyl chloride | Controlled conditions | fengchengroup.com |
Once the chlorhexidine base (C₂₂H₃₀Cl₂N₁₀) is synthesized and purified, it must be converted into a salt to enhance its solubility in water for practical applications. tandfonline.comchlorhexidinefacts.com The free base is a strong base but is poorly soluble in water. chlorhexidinefacts.com The gluconate salt is one of the most common forms due to its high water solubility, allowing for the preparation of concentrated aqueous solutions. tandfonline.comchlorhexidinefacts.com
The salt formation is an acid-base reaction where the strongly basic chlorhexidine molecule is neutralized with gluconic acid (C₆H₁₂O₇). youtube.com At a physiological pH, chlorhexidine salts dissociate, releasing the positively charged chlorhexidine cation, which is the active bactericidal component. wikipedia.orgnih.gov The resulting chlorhexidine digluconate salt is highly soluble, enabling the formulation of 20% w/v aqueous solutions. tandfonline.comnihs.go.jp
Industrial Production Methodologies for Chlorhexidine Gluconate 20% Solution
The industrial-scale production of a 20% Chlorhexidine Gluconate solution is a multi-stage process conducted under strict Good Manufacturing Practices (GMP) to ensure quality and purity. fengchengroup.comchlorhexidine.chknowde.com The process begins with the large-scale synthesis of the chlorhexidine base as described previously.
Following the synthesis of chlorhexidine hydrochloride, the free base is typically liberated by treatment with a strong base, such as sodium hydroxide (B78521) solution. google.com This causes the chlorhexidine base to precipitate out of the aqueous solution, while the more soluble sodium chloride byproduct remains in the mother liquor. The solid chlorhexidine base is then isolated via filtration.
The next critical step is purification of the base, often through recrystallization, before it is used to prepare the final gluconate solution. To formulate the 20% solution, a precise quantity of the purified chlorhexidine base is dissolved in purified water containing a stoichiometric amount of gluconic acid. The final concentration is carefully adjusted to meet pharmacopoeial standards, typically between 19.0% and 21.0% w/v of chlorhexidine gluconate. nihs.go.jp
The final product is a clear, colorless to pale yellow, odorless liquid with a bitter taste. nihs.go.jp It is packaged in tight, light-resistant containers as the solution can be gradually colored by light. nihs.go.jp Manufacturers often support their product with documentation such as a Drug Master File (DMF) or a Certificate of suitability to the monographs of the European Pharmacopoeia (CEP). chlorhexidine.chknowde.com
Purification Processes and Control of Synthesis-Related Impurities
The purity of Chlorhexidine Gluconate is critical, and regulatory agencies enforce strict limits on impurities. veeprho.com Impurities can originate from several sources, including unreacted starting materials, by-products of side reactions, residual solvents, and degradation products. veeprho.com
A primary impurity of concern is p-chloroaniline (pCA), which is both a starting material for the synthesis and a potential degradation product of chlorhexidine. researchgate.net Given that pCA is a known carcinogen, its presence in the final product is strictly controlled to very low levels as defined by pharmacopoeias. nihs.go.jpresearchgate.net
Purification of the chlorhexidine base intermediate is a crucial step in controlling these impurities. After precipitation, the crude base is typically washed with water to remove inorganic salts like sodium chloride. google.comgoogle.com Further purification is achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or other alcohols. google.comnihs.go.jp
Modern analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for identifying and quantifying impurities. researchgate.netnih.gov Degradation studies have identified numerous other potential impurities when chlorhexidine solutions are stressed by heat, light, or low pH. nih.gov
Table 2: Common Synthesis-Related Impurities in Chlorhexidine Production
| Impurity Name/Type | Source | Significance | Reference |
|---|---|---|---|
| p-Chloroaniline (pCA) | Unreacted starting material; degradation product | Potential carcinogen; strictly limited by pharmacopoeias | nihs.go.jpresearchgate.net |
| Related Substances (e.g., Impurities A, B, J) | By-products from side reactions during synthesis | Affect purity and potentially efficacy; controlled by specifications | google.comsynzeal.com |
| Unreacted Intermediates | Incomplete reaction | Indicate inefficient process control; affect final product purity | veeprho.com |
| Residual Solvents | Solvents used in synthesis and purification (e.g., butanol, ethanol) | Must be below specified safety limits | veeprho.com |
| Heavy Metals | Contamination from raw materials or manufacturing equipment | Toxicological concern; tested to ensure they are below limits | veeprho.com |
Process Chemistry and Green Chemistry Considerations in Production
The traditional synthesis of chlorhexidine has involved the use of high-boiling organic solvents such as butanol or, in older methods, the highly toxic nitrobenzene. google.comgoogle.com These solvents pose environmental and occupational health risks. Modern process chemistry aims to mitigate these issues through the principles of green chemistry.
Recent innovations focus on developing more environmentally benign and efficient synthesis routes. One patented method utilizes less toxic solvents like glycol ethers or n-butanol and, significantly, operates without a catalyst. google.com This simplifies the post-reaction workup and reduces waste, with the process reportedly achieving high yields (up to 84.7%) and purity (>97%). google.com
Mechanisms of Antimicrobial Action at the Molecular and Cellular Level
Interaction Dynamics with Microbial Cell Envelope Structures (Bacteria, Fungi, Viruses)
The initial and critical step in the antimicrobial action of Chlorhexidine (B1668724) Gluconate is its interaction with the outer layers of microbial cells. This interaction is largely governed by electrostatic forces.
At physiological pH, chlorhexidine salts dissociate, releasing the positively charged chlorhexidine cation. nih.gov This cationic molecule is readily attracted to and adsorbs onto negatively charged components present on the surface of microbial cells. nih.govpatsnap.com
Bacteria: In Gram-positive bacteria, the teichoic acids in the thick peptidoglycan layer present a significant source of negative charges, providing binding sites for CHG. nih.gov For Gram-negative bacteria, the lipopolysaccharides (LPS) in the outer membrane, with their phosphate (B84403) groups, serve as the primary targets for chlorhexidine binding. nih.govoup.com This initial binding is rapid, with bacterial uptake of chlorhexidine occurring within 20 seconds. chlorhexidinefacts.com
Fungi: The fungal cell wall, composed of chitin, glucans, and mannoproteins, also presents a net negative charge, facilitating the binding of the cationic chlorhexidine molecule. nih.gov However, the complexity and potentially less negative charge of the fungal cell wall compared to bacteria may influence the efficacy of CHG. nih.gov
Viruses: Chlorhexidine Gluconate's antiviral activity is most pronounced against enveloped viruses. chlorhexidinefacts.com The viral envelope, which is derived from the host cell membrane, contains negatively charged phospholipids (B1166683) and glycoproteins. The chlorhexidine cations interact with these components, leading to the disruption of the viral envelope. youtube.com Its efficacy against non-enveloped viruses is substantially less. chlorhexidinefacts.com
Following adsorption to the cell surface, chlorhexidine molecules disrupt the integrity of the cell's primary protective barrier, the cytoplasmic membrane. This is a crucial step that leads to the loss of cellular homeostasis. patsnap.comtandfonline.com
The positively charged chlorhexidine molecules are thought to displace divalent cations, such as magnesium and calcium, which are essential for stabilizing the outer membrane of Gram-negative bacteria. This displacement leads to a disorganization of the membrane structure, increasing its permeability. nih.gov
Once past the outer layers, chlorhexidine targets the cytoplasmic membrane, a phospholipid bilayer. The hydrophobic and lipophilic nature of the chlorhexidine molecule allows it to penetrate and embed within this membrane. patsnap.comnih.gov This insertion disrupts the orderly arrangement of the phospholipids, leading to a loss of the membrane's structural integrity and its semi-permeable properties. patsnap.com This destabilization affects essential membrane functions, including nutrient transport and energy generation. patsnap.com
Intracellular Consequences of Chlorhexidine Gluconate Uptake
The damage inflicted on the cytoplasmic membrane by Chlorhexidine Gluconate has severe and often lethal consequences for the microbial cell, primarily through the leakage of essential intracellular components and the coagulation of macromolecules.
The increased permeability of the cytoplasmic membrane directly results in the leakage of vital, low molecular weight substances from the cell's interior. patsnap.comchlorhexidinefacts.com This includes essential ions such as potassium (K+) and phosphate, as well as other small molecules like nucleotides. nih.govmims.compatsnap.com The loss of these components disrupts the cell's osmotic equilibrium and vital metabolic processes, which, at lower concentrations of chlorhexidine, leads to a bacteriostatic effect where cellular activity is inhibited. mims.com
| Leaked Component | Consequence of Leakage |
| Potassium Ions (K+) | Disruption of osmotic balance and enzymatic function. nih.govmims.com |
| Phosphate | Loss of a key component for energy (ATP) and nucleic acid synthesis. nih.gov |
| Nucleotides | Depletion of precursors for DNA and RNA synthesis. nih.gov |
This table illustrates the immediate impact of the leakage of low molecular weight components from microbial cells upon exposure to Chlorhexidine Gluconate.
At higher concentrations, the effects of Chlorhexidine Gluconate become more severe. chlorhexidinefacts.com Following significant uptake into the cell, chlorhexidine interacts with and causes the coagulation and precipitation of larger intracellular macromolecules, such as proteins and nucleic acids (DNA and RNA). patsnap.comusda.gov This action is due to the formation of complexes with these negatively charged molecules. nih.gov This widespread precipitation leads to the solidification of the cytoplasm and irreversible damage to the cell's internal machinery, resulting in cell death. chlorhexidinefacts.com Studies on Streptococcus mutans have shown that chlorhexidine can selectively precipitate acidic cytoplasmic proteins. nih.gov
Delineation of Bacteriostatic versus Bactericidal Mechanisms of Chlorhexidine Gluconate
The antimicrobial effect of Chlorhexidine Gluconate is strongly dependent on its concentration, exhibiting a clear transition from a bacteriostatic (growth-inhibiting) to a bactericidal (cell-killing) mechanism. nih.govchlorhexidinefacts.com
Bacteriostatic Effect: At low concentrations, the primary mechanism is the disruption of the cytoplasmic membrane's integrity, leading to the leakage of low molecular weight components like potassium and phosphorus. chlorhexidinefacts.commims.com This leakage alters the cell's osmotic balance and inhibits its growth and replication, but does not necessarily kill the cell immediately. nih.gov
Bactericidal Effect: At higher concentrations, the damage to the cell membrane is more extensive, allowing for a greater influx of chlorhexidine into the cytoplasm. chlorhexidinefacts.com This leads to the widespread coagulation and precipitation of essential intracellular proteins and nucleic acids, causing irreversible damage and rapid cell death. chlorhexidinefacts.commims.com
The following table provides an overview of the concentration-dependent effects of Chlorhexidine Gluconate based on available research findings. It is important to note that the exact concentrations for these effects can vary depending on the specific microorganism and testing conditions.
| Concentration Range | Primary Mechanism | Outcome |
| Low (e.g., 0.02% - 0.06%) | Damage to cell membrane integrity, leakage of K+ and other small molecules. europeanreview.orgresearchgate.net | Bacteriostatic (Inhibition of growth) europeanreview.org |
| High (e.g., >0.12%) | Extensive membrane disruption, coagulation and precipitation of cytoplasmic contents. europeanreview.orgyoutube.com | Bactericidal (Cell death) europeanreview.org |
This interactive table summarizes the concentration-dependent mechanisms of Chlorhexidine Gluconate, highlighting the shift from bacteriostatic to bactericidal action.
Molecular Effects on Microbial Biofilm Architecture and Physiology
Inhibition of Initial Microbial Adherence
The formation of a microbial biofilm begins with the adherence of planktonic (free-floating) microorganisms to a surface. Chlorhexidine has demonstrated a capacity to interfere with this critical initial step. chlorhexidinefacts.com The mechanism is largely attributed to its cationic nature. Chlorhexidine molecules can bind to negatively charged sites on surfaces, such as the pellicle on tooth enamel, altering the surface charge and preventing the attachment of incoming bacteria. nih.gov
Research has consistently shown that chlorhexidine is an effective inhibitor of biofilm formation for a variety of oral pathogens. researchgate.netbrieflands.com In one study, chlorhexidine demonstrated over 90% inhibition of biofilm formation for Streptococcus mutans, Fusobacterium nucleatum, and mixed-species oral biofilms at concentrations ranging from 3-12 mg/L. researchgate.netbrieflands.com This anti-adherence property is crucial, as preventing the initial attachment can effectively stop the entire biofilm formation cascade. chlorhexidinefacts.comnih.gov
However, the effect can be species-specific. While generally inhibitory, one study reported a contradictory finding where sub-bacteriostatic concentrations of chlorhexidine bigluconate were found to increase the adhesion index of clinical Streptococcus mitis isolates, suggesting that under certain conditions, its interaction with some bacterial species may produce unintended effects. frontiersin.org
Table 1: Research Findings on Chlorhexidine's Inhibition of Biofilm Formation
| Microbial Species | Chlorhexidine Concentration | Key Findings | Reference |
| Streptococcus mutans | 3-12 mg/L | >90% inhibition of biofilm formation. | researchgate.netbrieflands.com |
| Fusobacterium nucleatum | 3-12 mg/L | >90% inhibition of biofilm formation. | researchgate.netbrieflands.com |
| Multispecies Oral Biofilm | 3-12 mg/L | >90% inhibition of biofilm formation. | researchgate.netbrieflands.com |
| Porphyromonas gingivalis | Sub-inhibitory | Minimal effect on inhibiting biofilm formation. | researchgate.netbrieflands.com |
| Aggregatibacter actinomycetemcomitans | Sub-inhibitory | Minimal effect on inhibiting biofilm formation. | researchgate.netbrieflands.com |
Disruption of Biofilm Extracellular Matrix
The extracellular polymeric substance (EPS) matrix is the scaffold of the biofilm, providing structural integrity and protection for the embedded microbial cells. frontiersin.org Chlorhexidine directly targets this matrix. The positively charged chlorhexidine molecules interact with and bind to the negatively charged components of the EPS, which include extracellular DNA (eDNA), proteins, and polysaccharides. frontiersin.orgnih.gov
This ionic interaction has several consequences:
Reduced EPS Concentration: Research has shown that treatment with chlorhexidine can lead to a decrease in the concentration of both soluble and insoluble extracellular polysaccharides within the biofilm. nih.gov
Enhanced Penetration: While the EPS matrix can act as a diffusion barrier, chlorhexidine's interaction with it can alter its properties. nih.gov A more compact matrix may, in some cases, further inhibit diffusion. nih.gov However, some studies suggest that by disrupting the matrix, chlorhexidine can facilitate its own penetration deeper into the biofilm. The synergistic use of matrix-degrading enzymes, such as DNase I and proteinase K, along with low concentrations of chlorhexidine has been shown to significantly enhance the antimicrobial effect by breaking down the matrix and allowing better access for the chlorhexidine molecules. frontiersin.orgnih.gov
Table 2: Effects of Chlorhexidine on Biofilm Matrix Properties
| Biofilm Type | Chlorhexidine Concentration | Observed Effect on Matrix | Reference |
| Multispecies Oral Biofilm | 0.2% | Biofilm contraction at a rate of 1.176 µm/min. | nih.govnih.gov |
| EPS-rich Oral Biofilm | 0.12% | Decreased concentrations of soluble and insoluble EPS. | nih.gov |
| 1 to 3-week-old Oral Biofilm | Not specified | Significantly reduced EPS volume. | nih.gov |
| 4-week-old Oral Biofilm | Not specified | No significant decrease in EPS volume. | nih.gov |
Impact on Cellular Viability within Biofilms
While the EPS matrix offers considerable protection, making biofilm-embedded cells less susceptible to antimicrobials than their planktonic counterparts, chlorhexidine is capable of penetrating the biofilm and exerting a bactericidal effect on the cells within. opendentistryjournal.comnih.gov The primary mechanism of killing is the disruption of the microbial cell membrane. chlorhexidinefacts.compatsnap.com The cationic chlorhexidine binds to the negatively charged phosphate groups on the bacterial cell wall, compromising its integrity, causing leakage of low-molecular-weight cytoplasmic components like potassium ions, and ultimately leading to cell death. nih.govnih.gov
Table 3: Research Findings on Chlorhexidine's Impact on Biofilm Cell Viability
| Biofilm Type | Chlorhexidine Concentration | Key Findings on Viability | Reference |
| In vivo Oral Biofilm | 0.1% | Caused a reduction in overall vitality from 95% to 63% after a 1-minute rinse. | opendentistryjournal.com |
| Multispecies Oral Biofilm | 0.2% | Detectable bactericidal effects after 3-5 minutes of exposure. | nih.govnih.gov |
| Multispecies Oral Biofilm | 0.05% | Barely detectable changes in total fluorescence (viability) after 5 minutes. | nih.govnih.gov |
| Burkholderia cenocepacia Biofilm | 0.05% | Resulted in 95% killing of sessile (biofilm) cells. | asm.org |
| 48-hour Mature Biofilm | 0.2% | A single application induced a substantial reduction in bacterial vitality. | nih.gov |
Microbial Tolerance and Resistance Mechanisms to Chlorhexidine Gluconate
Efflux Pump Systems and Their Role in Chlorhexidine (B1668724) Efflux
Efflux pumps are membrane-associated proteins that actively transport a wide array of substrates, including antimicrobial agents like chlorhexidine, out of the bacterial cell. scispace.com This extrusion process reduces the intracellular concentration of the biocide, preventing it from reaching its target sites and exerting its antimicrobial effect. Several families of efflux pumps have been implicated in chlorhexidine resistance across various bacterial species. nih.gov
These transport protein families include the ATP-binding cassette (ABC), major facilitator superfamily (MFS), small multidrug resistance (SMR), resistance-nodulation-division (RND), and multidrug and toxic compound extrusion (MATE) families. scispace.comnih.gov All of these families, with the exception of the ABC family which uses ATP hydrolysis, are powered by the proton motive force. scispace.com
In Acinetobacter baumannii, a significant opportunistic pathogen, the AceI protein, a member of the Proteobacterial Antimicrobial Compound Efflux (PACE) family, has been identified as a specific chlorhexidine efflux pump. nih.gov The expression of the aceI gene is regulated by the AceR protein. nih.gov Studies have shown that the functional form of AceI is a dimer, and its assembly is facilitated by the binding of chlorhexidine and is promoted under high pH conditions. nih.gov
In Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, the AcrAB-TolC efflux system, a member of the RND family, plays a crucial role in multidrug resistance, including resistance to chlorhexidine. encyclopedia.pubyoutube.com Upregulation of the genes encoding this pump system, such as acrAB and the transcriptional activator ramA, can lead to reduced susceptibility to chlorhexidine. encyclopedia.pubresearchgate.net
Table 1: Efflux Pump Families Implicated in Chlorhexidine Resistance
| Efflux Pump Family | Energy Source | Examples of Associated Bacteria | Key Genes |
|---|---|---|---|
| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Various | - |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | Various | qacA/B |
| Small Multidrug Resistance (SMR) | Proton Motive Force | Various | - |
| Resistance-Nodulation-Division (RND) | Proton Motive Force | Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae | adeB, adeJ, acrAB, mexXY |
| Multidrug and Toxic Compound Extrusion (MATE) | Proton Motive Force | Various | - |
| Proteobacterial Antimicrobial Compound Efflux (PACE) | Proton Motive Force | Acinetobacter baumannii | aceI |
Biofilm-Associated Resistance Phenotypes and Molecular Basis
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.gov Bacteria within biofilms exhibit significantly increased tolerance to antimicrobial agents, including chlorhexidine, compared to their free-living, planktonic counterparts. nih.gov This reduced susceptibility is a complex phenomenon attributed to several factors inherent to the biofilm structure. nih.gov
The dense EPS matrix can act as a physical barrier, impeding the penetration of chlorhexidine and preventing it from reaching the bacterial cells in the deeper layers of the biofilm. Furthermore, the physiological state of bacteria within a biofilm is heterogeneous. Cells in the deeper, nutrient-limited, and anoxic regions of the biofilm may exist in a slow-growing or dormant state, making them less susceptible to antimicrobials that target active cellular processes.
Studies have demonstrated that repeated exposure of some bacterial species to sub-inhibitory concentrations of chlorhexidine can lead to an increased capacity for biofilm formation. nih.gov For instance, clinical isolates of Streptococcus species, which are early colonizers of dental plaque, have shown significantly enhanced biofilm formation after adaptation to chlorhexidine. nih.gov While the precise molecular mechanisms underpinning this enhanced biofilm phenotype are still under investigation, it represents a significant clinical concern.
Table 2: Factors Contributing to Biofilm-Associated Resistance to Chlorhexidine
| Factor | Mechanism of Action |
|---|---|
| Extracellular Polymeric Substance (EPS) Matrix | Acts as a diffusion barrier, limiting chlorhexidine penetration. |
| Altered Physiological State | Slow-growing or dormant cells in deeper biofilm layers are less susceptible. |
| Heterogeneous Microenvironment | Gradients of nutrients and oxygen create diverse metabolic states. |
| Stress Response Induction | Biofilm environment can trigger stress responses that enhance survival. |
Genetic Determinants and Acquired Resistance Pathways to Chlorhexidine Gluconate
Bacterial resistance to chlorhexidine can be intrinsic or acquired through the acquisition of mobile genetic elements or mutations in chromosomal genes. nih.gov The acquisition of mobile genetic elements is a particularly significant mechanism from a clinical perspective, as it can be driven by the selective pressure of antimicrobial use. nih.gov
A well-documented genetic determinant of chlorhexidine resistance involves the qac (quaternary ammonium (B1175870) compound) genes, such as qacA/B. These genes often reside on mobile genetic elements like plasmids and encode for MFS efflux pumps that can extrude chlorhexidine. researchgate.net
In Escherichia coli, genome-wide association studies (GWAS) have revealed an association between reduced susceptibility to chlorhexidine in clinical isolates and the presence of tet(A) genes of class B. nih.gov These genes, typically located on the Tn10 transposon, encode for an efflux pump primarily known for tetracycline (B611298) resistance. nih.gov This finding was confirmed by the construction of recombinant E. coli strains, which demonstrated that the tet(A) determinant confers resistance to both tetracycline and chlorhexidine. nih.gov
In-vitro studies have identified other genetic pathways. For example, mutations in the mlaA gene, which is part of a phospholipid transport system, were identified in E. coli strains that had been grown under chlorhexidine pressure. nih.gov However, these specific mutations were not found in clinical isolates, suggesting different evolutionary paths to resistance in laboratory versus clinical settings. nih.gov
Table 3: Key Genetic Determinants of Chlorhexidine Resistance
| Gene/Element | Type | Mechanism | Associated Bacteria |
|---|---|---|---|
| qacA/B | Mobile Genetic Element (Plasmid) | MFS Efflux Pump | Staphylococcus spp. |
| tet(A) (Class B) | Mobile Genetic Element (Transposon Tn10) | Efflux Pump | Escherichia coli |
| mlaA (mutation) | Chromosomal Gene | Altered Phospholipid Transport System | Escherichia coli (in vitro) |
Cross-Resistance Phenomena with Other Biocidal Agents
A growing concern is the phenomenon of cross-resistance, where exposure to and development of resistance to one antimicrobial agent, such as chlorhexidine, can lead to decreased susceptibility to other, often structurally unrelated, antimicrobial compounds, including antibiotics. researchgate.netnih.gov This can be a result of shared resistance mechanisms or the selective pressure exerted by the widespread use of chlorhexidine. researchgate.netnih.gov
One of the primary mechanisms underpinning cross-resistance is the activity of multidrug efflux pumps. encyclopedia.pub For instance, the upregulation of the AcrAB-TolC efflux pump in Klebsiella pneumoniae strains adapted to chlorhexidine has been shown to confer increased resistance to triclosan. encyclopedia.pubresearchgate.net
Cross-resistance between chlorhexidine and the last-resort antibiotic colistin (B93849) has been observed in Klebsiella pneumoniae. nih.gov This is thought to be mediated by the upregulation of the pmrK gene, which leads to a modification of the lipopolysaccharide (LPS) structure, reducing the net negative charge of the outer membrane and thereby repelling the positively charged molecules of both chlorhexidine and colistin. encyclopedia.pubresearchgate.net
In vitro studies with Pseudomonas stutzeri have shown that gradual exposure to chlorhexidine can result in sustained resistance not only to chlorhexidine but also to other biocides like benzalkonium chloride and triclosan, as well as to antibiotics such as polymyxin, gentamicin, erythromycin, and ampicillin. encyclopedia.pub The proposed mechanism for this broad cross-resistance is an increased resilience of the outer membrane in the chlorhexidine-resistant strains. encyclopedia.pub
Table 4: Examples of Cross-Resistance with Chlorhexidine
| Organism | Cross-Resistant Agent(s) | Proposed Mechanism |
|---|---|---|
| Klebsiella pneumoniae | Colistin | Upregulation of pmrK, modification of LPS |
| Klebsiella pneumoniae | Triclosan, Benzalkonium chloride | Upregulation of AcrAB-TolC efflux pump |
| Pseudomonas stutzeri | Benzalkonium chloride, Triclosan, Polymyxin, Gentamicin, Erythromycin, Ampicillin | Increased resilience of the outer membrane |
| Escherichia coli | Tetracycline | Presence of tet(A) efflux pump |
Physical Chemical Interactions and Formulation Science of Chlorhexidine Gluconate Solution 20%
Adsorption Characteristics and Substantivity of Chlorhexidine (B1668724) Gluconate on Various Substrates
The prolonged antimicrobial activity of chlorhexidine, known as substantivity, is largely attributed to its ability to adsorb onto surfaces and then be slowly released.
Interactions with Polymer Surfaces
Chlorhexidine gluconate exhibits significant adsorption to various polymer surfaces. This interaction is of particular interest in medical devices and materials where preventing microbial colonization is crucial.
Silicone/Acrylate (B77674) Polymers: Research has demonstrated the adsorption of chlorhexidine gluconate onto silicone/acrylate polymers. nih.gov This interaction is relevant in the context of contact lenses and other medical devices fabricated from these materials.
Poly(2-hydroxyethyl methacrylate) (PHEMA): The interaction between chlorhexidine and PHEMA, a common hydrogel material, has been described as atypical. nih.gov The sorption of the cationic chlorhexidine molecule onto PHEMA is influenced by the biguanide (B1667054) functional group and stabilized by van der Waals forces. nih.gov The extent of this interaction increases with the length of the alkyl chain in related biguanide derivatives. nih.gov
Binding to Inorganic Materials and Hydroxyapatite (B223615)
The interaction of chlorhexidine with inorganic materials, particularly hydroxyapatite, the primary mineral component of teeth and bone, is a key factor in its dental and medical applications.
Mechanism of Binding: At a near-neutral pH, the two positive charges on the chlorhexidine molecule are electrostatically attracted to the negatively charged trivalent phosphate (B84403) groups within the hydroxyapatite crystalline lattice. nih.gov This binding is considered to be primarily due to the inorganic phase of materials like dentin. nih.gov
Adsorption Isotherms: The adsorption of chlorhexidine onto hydroxyapatite has been shown to follow a Langmuir mechanism at lower concentrations (below 8.6 ± 1.3 µg CHX/mg HA). scielo.brscielo.br At higher concentrations, the process transitions to a Langmuir-Freundlich mechanism, indicating stronger molecular interactions on the hydroxyapatite surface. scielo.brscielo.br
Binding Affinity: Studies have determined the binding affinity (K½) and maximum binding capacity (Bmax) of chlorhexidine to hydroxyapatite. For instance, one study reported a Bmax of 6.8 μmoles/g and a K½ of 11.2 mmoles CHX/L for mineralized dentin, which has a high hydroxyapatite content. nih.gov
| Substrate | Maximum Binding Capacity (Bmax) (μmoles/g) | Binding Affinity (K½) (mmoles CHX/L) |
| Hydroxyapatite (HA) | Not significantly different from MD | Not significantly different from MD |
| Mineralized Dentin (MD) | 6.8 | 11.2 |
| Demineralized Dentin (DD) | 30.1 | Significantly different from HA and MD |
Data sourced from a study on chlorhexidine binding to mineralized and demineralized dentin powder. nih.gov
Role of Excipients and Additives in Chlorhexidine Gluconate 20% Formulations
Excipients are crucial in tailoring the physicochemical properties of chlorhexidine gluconate solutions to optimize their performance for specific applications.
Influence on Solution Viscosity and Rheology
The viscosity of a chlorhexidine gluconate formulation can impact its retention time on a substrate and its ease of application.
Thickening Agents: The inclusion of polymers like Hydroxypropyl Methylcellulose (HPMC) can increase the viscosity of chlorhexidine gluconate gels. researchgate.net The viscosity and other rheological properties, such as spreadability and extrudability, are often dependent on the concentration of the polymer used. researchgate.net In some formulations, an increase in surfactant concentration can also lead to increased viscosity. nih.gov
Gelation: In certain nanoemulsion formulations, the choice of surfactant can lead to thickening or gelation due to droplet aggregation. For example, a formulation with Tween 20 without a cosurfactant exhibited this behavior. nih.gov
Modulators of Surface Tension and Spreading Properties
Reducing the surface tension of chlorhexidine solutions can enhance their wetting and spreading capabilities, allowing for better contact with treated surfaces.
Surfactants: The addition of surfactants can significantly lower the surface tension of chlorhexidine solutions. researchgate.net This improved wetting allows for better penetration into microscopic irregularities, such as dentinal tubules. researchgate.net
Comparative Surface Tension: Chlorhexidine solutions themselves have a lower surface tension compared to distilled water. researchgate.net The specific surface tension can be further modified by the choice of excipients.
Advanced Formulation Strategies for Enhanced Physicochemical Performance (excluding dosage)
Researchers are continuously exploring novel formulation strategies to improve the physicochemical properties and efficacy of chlorhexidine gluconate.
Nanoemulsions: Formulating chlorhexidine as a nanoemulsion can enhance its physical stability and penetration ability due to the small droplet size. nih.govnih.gov These formulations typically consist of an oil phase, a surfactant, and a co-surfactant. nih.gov For instance, a nanoemulsion composed of Labrafil, Tween 80, and Propylene glycol demonstrated a small particle size (12.18 nm) and rapid emulsification time. nih.gov The positive zeta potential observed in some chlorhexidine-containing nanocapsules suggests that chlorhexidine may be adsorbed at the polymer-water interface. nih.gov
Film-Forming Systems: The incorporation of film-forming polymers, such as ethyl cellulose, can create a flexible, water-insoluble film upon application. google.com Chlorhexidine gluconate has an affinity for cellulosic materials and can act as a plasticizer, contributing to the formation of a smooth, continuous film. google.com This strategy helps to retain the chlorhexidine at the site of application for a prolonged period.
Microspheres: Loading chlorhexidine into hydroxyapatite-based microspheres is another advanced strategy. scielo.brscielo.br This approach allows for controlled release of the active ingredient.
Phase Behavior and Microstructure of Concentrated Chlorhexidine Gluconate Solutions
The behavior of chlorhexidine gluconate in concentrated aqueous solutions, such as the commercially available 20% w/v formulation, is characterized by complex self-assembly and aggregation phenomena. These interactions are crucial for the formulation's stability and efficacy. While detailed phase diagrams for the binary chlorhexidine gluconate-water system at high concentrations are not extensively published in publicly available literature, a significant body of research on the aggregation properties of chlorhexidine salts at lower concentrations provides a foundation for understanding the microstructure of more concentrated solutions.
At its core, chlorhexidine is a cationic bisbiguanide with a flexible hexamethylene bridge connecting two p-chlorophenyl groups. This molecular structure, featuring hydrophobic aromatic rings and hydrophilic, charged biguanide groups, gives it amphiphilic characteristics, driving its tendency to self-associate in aqueous environments to minimize the exposure of its hydrophobic parts to water. The gluconate counterions play a significant role in its solubility and aggregation behavior.
Research has demonstrated that chlorhexidine salts self-assemble into aggregates in aqueous solutions. The extent and nature of this aggregation are dependent on the concentration and the specific counterion present. For chlorhexidine digluconate (CHG), aggregation has been observed to begin at concentrations above the critical micelle concentration (CMC). nih.gov Studies using techniques such as light scattering and nuclear magnetic resonance (NMR) spectroscopy have shown that for CHG solutions, the size of these aggregates increases with concentration. For instance, at a concentration of 40 mM, the aggregates are suggested to be dimeric, and this progresses to approximately a pentamer at 150 mM. nih.gov A 20% w/v chlorhexidine gluconate solution has a much higher molar concentration, suggesting that more extensive aggregation and complex microstructures are likely present.
The aggregation is driven by specific molecular interactions. NMR studies indicate an association between the phenyl group of one chlorhexidine molecule and the hexamethylene chain of another. nih.gov This interaction, along with the hydrophobic nature of the chlorophenyl groups, contributes to the formation of micellar structures where the hydrophobic cores are shielded from the aqueous solvent by the hydrophilic gluconate and biguanide moieties.
The thermodynamics of micelle formation for chlorhexidine digluconate have been investigated, revealing that the aggregation process is primarily driven by a positive entropy change (AS°), which is characteristic of the hydrophobic effect. acs.org The enthalpy of micellization (AH°m) has been determined calorimetrically, providing further insight into the energetic favorability of this self-assembly. acs.org
While definitive studies on the specific phase (e.g., isotropic, liquid crystalline) of a simple 20% aqueous solution of chlorhexidine gluconate are scarce, the compound is a known component in formulations that exhibit liquid crystalline phases. researchgate.net Lyotropic liquid crystals, which form in the presence of a solvent, are characterized by long-range orientational order of the molecules. The formation of hexagonal and lamellar liquid crystal structures has been observed in systems containing chlorhexidine salts, typically in combination with surfactants and other excipients. researchgate.netresearchgate.net These ordered structures are a direct consequence of the self-assembly of the amphiphilic chlorhexidine molecules into organized aggregates like cylindrical or planar micelles when present at sufficiently high concentrations in a suitable solvent system. Given the high concentration of chlorhexidine gluconate in a 20% solution, it is plausible that it exists not as a simple solution of individual ions and molecules, but as a complex fluid containing various forms of supramolecular assemblies, potentially including liquid crystalline domains.
The following tables summarize key findings related to the aggregation and thermodynamic properties of chlorhexidine gluconate in aqueous solutions.
Table 1: Aggregation Properties of Chlorhexidine Digluconate (CHG) in Aqueous Solution
| Concentration (mM) | Proposed Aggregate Structure | Method of Determination | Reference |
|---|---|---|---|
| 40 | Dimer | Light Scattering | nih.gov |
Table 2: Thermodynamic Parameters of Micellization for Chlorhexidine Digluconate
| Thermodynamic Parameter | Value | Method | Reference |
|---|---|---|---|
| Enthalpy of Micellization (ΔH°m) | 5.81 kJ/mol | Calorimetry | acs.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Chlorhexidine |
| Chlorhexidine Gluconate |
Stability and Degradation Kinetics of Chlorhexidine Gluconate Solution 20%
Hydrolytic Degradation Pathways of Chlorhexidine (B1668724) Gluconate
Hydrolysis is a primary degradation route for chlorhexidine in aqueous solutions. The molecule, which consists of two p-chlorophenyl biguanide (B1667054) units linked by a hexane (B92381) chain, is susceptible to cleavage at several points, leading to a variety of degradation products. ipp.pt The degradation pathways are complex and can vary depending on the specific environmental conditions. researchgate.net
The most well-documented and significant degradation product of chlorhexidine is p-Chloroaniline (PCA). ipp.ptdiva-portal.org Its formation is a key indicator of chlorhexidine instability. researchgate.net PCA is recognized as the primary degradation product resulting from the hydrolysis of the parent molecule. ipp.ptresearchgate.net The concentration of PCA in chlorhexidine solutions is known to increase with time and exposure to elevated temperatures. europa.eu Studies have shown that PCA can be formed from the degradation of concentrated chlorhexidine solutions. nih.gov While the exact mechanisms are debated, it is understood that the biguanide structure can hydrolyze, leading to the release of the p-chloroaniline moiety. researchgate.netnih.gov The presence of PCA is a critical concern as it is a known impurity with potential toxicological significance. diva-portal.orgresearchgate.net
Beyond p-Chloroaniline, the degradation of chlorhexidine results in a number of other minor intermediates. ipp.pt Research employing techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) has identified several of these compounds. nih.govnih.gov One study reported the identification of as many as 11 different impurities in chlorhexidine gluconate solutions subjected to various stress conditions. nih.gov
Among the identified minor degradation products are compounds such as (p-chlorophenyl)urea (PCPU) and [(p-chlorophenyl)amidino]urea (PBG-AU). ipp.ptnih.gov Computational studies using Density Functional Theory have suggested that the formation of PBG-AU is a favorable degradation pathway alongside the formation of PCA. ipp.ptnih.gov Other identified intermediates include p-chlorophenyl-biguanidine (PCPG). ipp.pt The formation of these intermediates is often part of complex degradation pathways that can be influenced by factors like pH. ipp.ptnih.gov For instance, the formation of PCA via p-chlorophenylurea is considered the main pathway under alkaline conditions. researchgate.netnih.gov
Table 1: Key Degradation Products of Chlorhexidine
| Degradation Product | Abbreviation | Role in Degradation |
|---|---|---|
| p-Chloroaniline | PCA | Major degradation product from hydrolysis. ipp.ptresearchgate.net |
| (p-chlorophenyl)urea | PCPU | Minor intermediate, particularly in alkaline conditions. ipp.ptresearchgate.netnih.gov |
| [(p-chlorophenyl)amidino]urea | PBG-AU | Favorable minor degradation sub-product. ipp.ptnih.gov |
Influence of Environmental Factors on the Stability of Chlorhexidine Gluconate Solution 20%
The stability of Chlorhexidine Gluconate Solution 20% is significantly influenced by external environmental factors. The rate and pathways of its degradation are highly dependent on the pH of the solution, the ambient temperature, and exposure to light.
The pH of the aqueous solution is a critical factor governing the stability of chlorhexidine. Aqueous solutions of chlorhexidine are most stable within a pH range of 5 to 7. healthynewbornnetwork.org Outside of this optimal range, degradation accelerates. In solutions with a pH greater than 7, the chlorhexidine base tends to precipitate. healthynewbornnetwork.org In more acidic conditions (below pH 5), there is a gradual deterioration of the compound. healthynewbornnetwork.org
Kinetic studies have demonstrated distinct pH-dependent degradation schemes. nih.gov Under acidic conditions, the primary degradation pathway is the direct hydrolysis of chlorhexidine to form p-chloroaniline (PCA). researchgate.netresearchgate.netnih.gov Conversely, under alkaline conditions, the degradation pathway is different, with the indirect formation of PCA occurring via an intermediate, p-chlorophenylurea. researchgate.netresearchgate.netnih.gov The rate of PCA formation is significantly higher in both acidic and alkaline mediums compared to neutral conditions. researchgate.net This pH-dependent instability underscores the importance of buffered formulations to maintain chlorhexidine integrity. researchgate.netnih.gov
Table 2: Effect of pH on Chlorhexidine Degradation Pathway
| pH Condition | Major Degradation Pathway | Reference |
|---|---|---|
| Acidic (pH < 5) | Direct formation of p-chloroaniline (PCA). | researchgate.netresearchgate.netnih.gov |
| Neutral (pH 5-7) | Most stable range with minimal degradation. | healthynewbornnetwork.org |
Temperature is a significant catalyst for the degradation of chlorhexidine. Elevated temperatures increase the rate of hydrolysis, leading to a more rapid formation of PCA and other degradation products. healthynewbornnetwork.orgnih.gov Accelerated stability studies, often conducted at high temperatures such as 90°C, are used to determine the degradation kinetics and predict the shelf-life of chlorhexidine solutions. nih.gov The formation of PCA is known to increase at higher temperatures. healthynewbornnetwork.org For example, some studies have detected PCA in chlorhexidine solutions incubated at 36.5°C and 45°C. nih.gov
The relationship between temperature and the rate of chemical reactions, including degradation, can often be described by the Arrhenius equation. dtu.dk This equation models how the rate constant (k) of a reaction increases exponentially with temperature. dtu.dk While specific Arrhenius parameters for chlorhexidine gluconate 20% solution are not widely published, the principle is applied in pharmaceutical stability testing to extrapolate degradation rates at storage temperatures from data obtained under accelerated thermal stress conditions. dtu.dk Such studies are crucial for establishing appropriate storage conditions and expiration dates. europa.eu
Chlorhexidine is known to be sensitive to light, and exposure can lead to photolytic degradation. europa.eubath.ac.uk Studies have confirmed that light, including sunlight, can stress chlorhexidine solutions, resulting in the formation of various impurities. nih.gov The degradation pathway under photolytic stress may involve free radical mechanisms, which differ from the pathways of aqueous hydrolysis. bath.ac.uk
Chemical Kinetics Modeling of Chlorhexidine Gluconate Degradation
The degradation of chlorhexidine is a multifaceted process influenced by several environmental factors, most notably pH and temperature. The primary degradation product of concern is p-chloroaniline (PCA), a compound with recognized toxic potential. ipp.pt The modeling of chlorhexidine degradation kinetics is essential for predicting its stability and establishing an appropriate shelf life for formulations.
Kinetic studies conducted at elevated temperatures (e.g., 90.0 °C) across a wide pH range (0.5-9.0) have been instrumental in elucidating the degradation pathways and rate laws. nih.gov These studies reveal that the mechanism of degradation is highly dependent on the pH of the solution. In acidic conditions, the direct hydrolysis of chlorhexidine to form p-chloroaniline is the predominant pathway. nih.gov Conversely, in alkaline conditions, the degradation proceeds through an indirect route, with the formation of an intermediate, p-chlorophenylurea, which then degrades to PCA. nih.govresearchgate.net
The degradation process does not always follow simple reaction kinetics. Research has shown that different kinetic models can apply depending on the specific formulation. For instance, an extemporaneously compounded chlorhexidine digluconate solution was found to follow an Avrami kinetic model, which describes an initial slow degradation rate that subsequently accelerates. researchgate.netnih.gov This acceleration may be due to the degradation products themselves catalyzing further breakdown. nih.gov In contrast, a commercially available formulation was better described by a zero-order kinetic model, where the degradation rate is constant over time. researchgate.netnih.gov Other studies have also reported first-order degradation kinetics under specific buffered conditions. bath.ac.uk
Table 1: Kinetic Models of Chlorhexidine Degradation
| Kinetic Model | Description | Observed Conditions |
|---|---|---|
| Zero-Order | The rate of degradation is constant and independent of the reactant concentration. | Observed in a commercially available chlorhexidine formulation (Cristalmina®). researchgate.netnih.gov |
| First-Order | The rate of degradation is directly proportional to the concentration of one reactant. | Reported in studies examining the effect of different buffer systems. bath.ac.uk |
| Avrami Model | Initially slow degradation rate that accelerates over time. | Observed in an extemporaneously compounded chlorhexidine digluconate solution. researchgate.netnih.gov |
The influence of temperature on the degradation rate is effectively modeled by the Arrhenius relationship. bath.ac.uk This principle is applied in accelerated stability studies, where formulations are subjected to high temperatures to predict long-term stability under normal storage conditions. nih.gov Such studies have successfully estimated the shelf life of chlorhexidine solutions at various temperatures. For example, one study predicted that the shelf life (time to reach 90% of initial concentration) of a chlorhexidine solution was significantly longer under refrigerated conditions compared to room temperature. nih.gov The activation energy for the degradation process, a measure of the energy barrier for the reaction, has been calculated to be in the range of 18.5 to 24 Kcal/mol. nih.gov
Table 2: Predicted Shelf Life of Chlorhexidine Digluconate Solution at Various Temperatures
| Storage Temperature (°C) | Estimated Degradation after 1 Year | Predicted Shelf Life (months) |
|---|---|---|
| 5°C (Refrigerated) | 3.1% | 26.67 |
| 25°C (Room Temperature) | 17.4% | 5.75 |
| 30°C (Accelerated) | 25.9% | 2.24 |
Data derived from accelerated predictive stability studies using the Arrhenius equation. nih.gov
Strategies for Enhancing the Chemical Stability of Chlorhexidine Gluconate Formulations
pH Control and Buffering Systems: Aqueous solutions of chlorhexidine are most stable within a pH range of 5.0 to 7.0. healthynewbornnetwork.orgresearchgate.net Outside this range, degradation accelerates. Formulations often incorporate buffering agents to maintain the pH within this optimal window. Acetate buffer has been shown to significantly improve the stability of chlorhexidine solutions when compared to other media like Balanced Salt Solution (BSS). researchgate.netnih.gov In one study, a formulation with an acidic pH of 5.5 was found to be stable, preventing significant degradation under accelerated storage conditions. rdd.edu.iq While various buffers can be used, some may have a catalytic effect on degradation. For example, phosphate (B84403) buffers have been observed to increase the rate of degradation beyond what would be expected from the pH alone. bath.ac.uk
Selection of Excipients: The choice of excipients is critical, as some can enhance stability while others can be detrimental.
Stabilizers: The inclusion of antioxidants and chelating agents can improve stability. One study reported that a combination of ascorbic acid and sodium citrate (B86180) served as effective stability factors in a mouthwash formulation. rdd.edu.iquomustansiriyah.edu.iq
Incompatible Excipients: Cationic chlorhexidine is incompatible with anionic compounds, which can cause precipitation and loss of activity. youtube.com An investigation into using benzalkonium chloride (BAK) as a preservative and stabilizer found that it offered no additional stability and led to discoloration of the product. healthynewbornnetwork.org The recommendation was to remove BAK from the formulation. healthynewbornnetwork.org
Packaging and Storage Conditions: Proper packaging and storage are essential for maintaining the stability of chlorhexidine formulations.
Container Material: The choice of container material can directly impact stability. Studies have shown that light-resistant high-density polyethylene (B3416737) (HDPE) containers provide excellent stability, with one formulation remaining stable for at least 6 months. researchgate.netnih.gov In contrast, the same formulation stored in low-density polyethylene (LDPE) containers had a shelf life of less than two weeks. researchgate.netnih.gov The use of soda-lime glass is discouraged as it can leach alkaline materials, raising the pH of the solution and accelerating degradation. healthynewbornnetwork.org Neutral glass or polypropylene (B1209903) containers are recommended alternatives. healthynewbornnetwork.orgwisdomlib.org
Protection from Light: Light can accelerate the formation of degradation by-products. researchgate.net Therefore, the use of light-resistant or opaque containers is a key strategy for enhancing stability. researchgate.netnih.gov
Temperature Control: As established by kinetic modeling, temperature is a critical factor. Storing chlorhexidine formulations at controlled, lower temperatures (e.g., refrigeration at 2-8°C) can significantly extend their shelf life compared to storage at ambient or elevated temperatures. nih.gov
Table 3: Impact of Buffer and Container on Chlorhexidine Stability
| Formulation Variable | Condition 1 | Stability Outcome 1 | Condition 2 | Stability Outcome 2 |
|---|---|---|---|---|
| Buffer System | Acetate Buffer | Better stability researchgate.netnih.gov | BSS Plus Solution | Less stable researchgate.netnih.gov |
| Container Type | Light-Resistant HDPE | Excellent stability (≥ 6 months) researchgate.netnih.gov | Light-Resistant LDPE | Poor stability (< 14 days) researchgate.netnih.gov |
By carefully implementing these strategies—controlling pH, selecting compatible excipients, and using appropriate packaging and storage temperatures—the chemical stability of chlorhexidine gluconate formulations can be significantly enhanced.
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetic Acid |
| Ascorbic Acid |
| Benzalkonium Chloride |
| Calcium Chloride |
| Chlorhexidine |
| Chlorhexidine Digluconate |
| Citric Acid |
| Cocamide Propyl Betaine |
| Disodium Hydrogen Phosphate |
| Hydroxyethylcellulose |
| Lauryl Ether Sodium Sulfate (B86663) |
| Magnesium Chloride Hexahydrate |
| p-chloroaniline |
| p-chlorophenylurea |
| Potassium Chloride |
| Propylene Glycol |
| Sodium Acetate |
| Sodium Chloride |
| Sodium Citrate |
| Sodium Dihydrogen Phosphate |
Advanced Analytical Methodologies for Chlorhexidine Gluconate Solution 20%
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of chlorhexidine (B1668724) and its related substances. Its ability to resolve complex mixtures into individual components makes it indispensable for the quality assessment of pharmaceutical solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds. In the context of Chlorhexidine Gluconate Solution, it is particularly useful for detecting volatile degradation products that could compromise the product's quality. nih.govresearchgate.net The primary degradation product of concern is p-chloroaniline (PCA), but other related volatile substances can also be monitored. nih.govnih.gov
A key challenge in the GC analysis of chlorhexidine solutions is the non-volatile nature of the chlorhexidine molecule itself, which can interfere with the analysis. To overcome this, a simple sample preparation step is often employed, where a solvent like 1-butanol (B46404) is used to dissolve the sample and precipitate the chlorhexidine gluconate, allowing the volatile analytes to remain in the supernatant for injection into the GC-MS system. nih.gov The combination of gas chromatography for separation and mass spectrometry for detection provides high sensitivity and specificity, enabling the identification of trace-level impurities. mdpi.com
Studies have shown that degradation of chlorhexidine can lead to the formation of several volatile compounds, regardless of storage conditions. nih.govresearchgate.net
Table 2: Volatile Degradation Products of Chlorhexidine Identified by GC-MS
| Degradation Product | Reference |
|---|---|
| para-chloroaniline (pCA) | nih.govresearchgate.net |
| orto-chloroaniline (oCA) | nih.gov |
| meta-chloroaniline (mCA) | nih.gov |
| ortho-chlorophenyl isocyanate | nih.gov |
| 2-amino-5-clorobenzonitrila | nih.gov |
Ion-Pair Reversed-Phase Chromatography
Ion-Pair Reversed-Phase Chromatography is a specialized HPLC technique that is highly effective for the analysis of ionic compounds like chlorhexidine. researchgate.net Chlorhexidine is a cationic molecule, which can lead to poor retention and peak shape on traditional reversed-phase columns due to interactions with residual silanols. mdpi.com
This technique addresses the challenge by introducing an ion-pairing reagent into the mobile phase. thermofisher.com The reagent is typically a large ionic molecule with a charge opposite to that of the analyte, such as an alkyl sulfonate. mdpi.comthermofisher.com This reagent forms a neutral ion-pair with the chlorhexidine cation. This neutral complex can then be retained and separated on a standard reversed-phase column based on its hydrophobicity. thermofisher.com The retention can be controlled by adjusting the concentration of the organic solvent in the mobile phase. thermofisher.com This approach allows for the effective separation of the highly polar chlorhexidine molecule, often yielding improved peak symmetry and resolution. researchgate.net
Spectroscopic Characterization Methods
Spectroscopic methods provide valuable information regarding the concentration, purity, and structural integrity of chlorhexidine. These techniques are often used for rapid quantitative analysis and for the fundamental characterization of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment
UV-Visible (UV-Vis) spectroscopy is a straightforward and rapid method for the quantification of chlorhexidine in solutions. The method is based on the principle that chlorhexidine absorbs light in the UV region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. ijaresm.com
For quantification, the absorbance of a diluted sample of the Chlorhexidine Gluconate Solution is measured at its wavelength of maximum absorbance (λmax). In various solvents and formulations, the λmax for chlorhexidine has been observed around 231 nm to 260 nm. ekb.egijaresm.comzenodo.org While simple UV-Vis spectrophotometry is fast, its specificity can be limited by interference from other UV-absorbing components in the formulation. um.edu.my To enhance specificity, derivative spectrophotometry can be employed. This mathematical technique processes the initial absorption spectrum to generate first or second derivative spectra, which can help to resolve overlapping peaks and eliminate background interference from other ingredients. um.edu.mysemanticscholar.org
Table 3: UV-Vis Spectroscopic Data for Chlorhexidine Gluconate
| Method | λmax (nm) | Linearity Range (µg/mL) | Solvent/Buffer System | Reference |
|---|---|---|---|---|
| Zero-order UV-Vis | 259.9 | Not Specified | Not Specified | um.edu.my |
| First Derivative | 276.1 | 0 - 50 | Not Specified | um.edu.my |
| Zero-order UV-Vis | 231 | 2 - 20 | Phosphate (B84403) buffer pH 6.8 (Water:Methanol 70:30) | ijaresm.com |
| Zero-order UV-Vis | 260 | 2 - 30 | Mixture B (Methanol:Mixture A 1:1, pH 3.0) | ekb.eg |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules. springernature.commdpi.com It provides detailed information about the atomic connectivity and the chemical environment of nuclei within a molecule, making it essential for confirming the identity of chlorhexidine and characterizing any related substances or degradation products. nih.gov
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. 1D proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms present. nih.govmdpi.com 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and DOSY (Diffusion-Ordered Spectroscopy), reveal more complex structural details, including which protons are coupled to each other and which protons are attached to specific carbons. nih.gov
In the context of chlorhexidine, NMR has been used to fully assign the chemical shifts of all proton and carbon atoms, providing an unambiguous structural fingerprint. nih.gov This detailed characterization is crucial for identifying breakdown products. For instance, NMR studies have been employed to analyze the precipitate formed when chlorhexidine is mixed with other substances, identifying chemical fragments derived from the parent molecule. nih.gov Furthermore, NMR can be used to study intermolecular interactions, such as the complex formation between chlorhexidine and other molecules like cyclodextrins. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify and characterize Chlorhexidine Gluconate by analyzing its molecular vibrations and functional groups. These vibrational spectroscopy methods provide a unique chemical fingerprint of the molecule.
Infrared (IR) Spectroscopy is particularly adept at identifying polar functional groups. The IR spectrum of chlorhexidine reveals characteristic absorption bands corresponding to its various structural components. Key absorptions include those from N-H bending in secondary amines and vibrations from the chlorophenyl groups. researchgate.netnih.gov For instance, a peak around 1492 cm⁻¹ is attributed to the chlorophenol groups, while the region around 3400 cm⁻¹ is associated with N-H stretching vibrations. nih.gov The United States Pharmacopeia (USP-NF) includes an infrared absorption test (⟨197K⟩) for the identification of chlorhexidine, where the spectrum of a sample is compared against a reference standard. uspnf.com
Raman Spectroscopy offers complementary information, especially for non-polar bonds and symmetric vibrations, and is less susceptible to interference from aqueous solvents, making it suitable for analyzing solutions. Studies have utilized Raman spectroscopy to examine the physical state of chlorhexidine in various formulations. nih.gov A significant application is its ability to monitor the protonation state of chlorhexidine's basic groups. A shift in the strongest Raman band from 1564 cm⁻¹ (characteristic of the free base) to 1608 cm⁻¹ indicates protonation, a reaction that can occur in the presence of acidic excipients. nih.gov The Raman spectrum of pure chlorhexidine powder shows characteristic peaks in the 400 to 1350 cm⁻¹ range. researchgate.net
Together, these techniques allow for comprehensive functional group analysis, confirming the identity and probing the molecular environment of Chlorhexidine Gluconate in the 20% solution.
Table 1: Key Vibrational Spectroscopy Peaks for Chlorhexidine Analysis
| Technique | Wavenumber (cm⁻¹) | Assignment | Source(s) |
| IR | ~3400 | N-H Stretching | nih.gov |
| IR | 1531 | N-H Bending (secondary amine) | researchgate.net |
| IR | ~1492 | Chlorophenol groups | nih.gov |
| IR | 1246 | C-N Stretching | researchgate.net |
| Raman | 1608 | Protonated biguanide (B1667054) group | nih.gov |
| Raman | 1564 | Unprotonated biguanide group | nih.gov |
| Raman | 400-1350 | General fingerprint region for pure Chlorhexidine | researchgate.net |
Electrochemical Methods for Detection and Quantification
Electrochemical methods provide sensitive, rapid, and cost-effective alternatives for the detection and quantification of Chlorhexidine Gluconate. researchgate.net These techniques measure the electrical response (potential, current, or impedance) of the electroactive chlorhexidine molecule.
Potentiometry is a widely cited electrochemical technique. The European and British Pharmacopoeias recommend non-aqueous potentiometric titration for the assay of chlorhexidine gluconate, where the sample is titrated with perchloric acid and the endpoint is detected potentiometrically. researchgate.net More advanced potentiometric methods involve the development of ion-selective electrodes (ISEs) that offer high selectivity and simplicity. researchgate.netnih.gov Recent research has focused on novel sensor designs, such as those based on carbon screen-printed electrodes modified with graphene nanocomposites and PVC polymeric membranes. researchgate.net These sensors can be designed to measure chlorhexidine directly in various formulations without extensive sample pretreatment. researchgate.net A reported polymeric membrane sensor demonstrated a stable potential in a pH range of 4.0–9.5 with a rapid response time of about 5-10 seconds. nih.gov
Electrochemical Impedance Spectroscopy (EIS) is another powerful method used to study the effects of chlorhexidine. EIS measures the opposition of a system to the flow of an alternating current over a range of frequencies. nih.gov It has been used as a sensitive method to monitor the effect of chlorhexidine digluconate on immobilized bacteria by measuring changes in electron-transfer resistance. nih.gov
These electrochemical techniques are valuable for quality control, offering robust and efficient quantification of Chlorhexidine Gluconate in its 20% solution form.
Table 2: Performance Characteristics of a Polymeric Membrane ISE for Chlorhexidine
| Parameter | Value/Range | Source(s) |
| pH Independence | 4.0 - 9.5 | nih.gov |
| Response Time | ~5-10 seconds | nih.gov |
| Accuracy (RSD) | 0.3 - 1.1% | nih.gov |
| Relative Error | 1.1% | nih.gov |
Impurity Profiling and Reference Standard Characterization for Chlorhexidine Gluconate 20%
The quality and safety of Chlorhexidine Gluconate Solution 20% are critically dependent on its impurity profile. Impurities can arise from the manufacturing process of the starting materials or through degradation of the active ingredient under stress conditions like heat, light, or non-neutral pH. nih.govresearchgate.net
Comprehensive studies have identified numerous impurities in chlorhexidine digluconate solutions. One study reported the identification of 11 distinct impurities, while pharmacopoeial methods acknowledge the need to control for as many as 12 to 14 specified related substances. nih.govphenomenex.com The identification and structural assignment of these impurities often require a combination of advanced analytical techniques, including High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
A primary impurity of concern is p-chloroaniline (4-CA). usp-pqmplus.org This compound is a known degradation product formed via hydrolysis of chlorhexidine and has demonstrated genotoxic and carcinogenic effects in nonclinical studies. usp-pqmplus.org The level of p-chloroaniline can increase over time, with the degradation rate being influenced by temperature and the pH of the product. usp-pqmplus.org Therefore, controlling the level of this impurity in both the active pharmaceutical ingredient (API) and the final product is a critical quality attribute. usp-pqmplus.org The USP-NF monograph specifies a limit for p-chloroaniline and provides a liquid chromatography method for its determination. uspnf.com
Other identified impurities include compounds formed from various degradation pathways, with some resulting from reactions that parallel the synthesis of chlorhexidine itself. researchgate.net Characterization of these impurities is essential for establishing a comprehensive impurity profile. This involves isolating the impurities and comparing their analytical data (e.g., HPLC-UV, HPLC-MS, NMR) with synthesized reference standards. nih.gov The use of well-characterized reference standards, such as those provided by the USP, is fundamental for the accurate identification and quantification of both chlorhexidine and its related substances during quality control analysis. uspnf.com
Table 3: Common Impurities and Related Substances in Chlorhexidine Gluconate
| Impurity Name | Significance | Method of Control | Source(s) |
| p-Chloroaniline (4-CA) | Known degradation product; potential carcinogen. | Limit tests specified in pharmacopoeias (e.g., USP-NF) using HPLC. | uspnf.comusp-pqmplus.org |
| Other Related Substances | Multiple (up to 14) known impurities arising from synthesis and degradation. | HPLC methods are used to separate and quantify these impurities against reference standards. | nih.govphenomenex.com |
| Degradation Products | Formed under stress (heat, light, pH). | Stability-indicating analytical methods are required to monitor these over the product's shelf life. | researchgate.netresearchgate.net |
Validation of Analytical Methods for Accuracy, Precision, and Specificity
For any analytical method to be considered reliable for quality control, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. For Chlorhexidine Gluconate Solution 20%, methods are validated according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.net The core validation parameters are accuracy, precision, and specificity.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. researchgate.net In HPLC methods, specificity is demonstrated by showing that the peak for chlorhexidine is well-resolved from peaks of all known impurities and any components of the matrix. phenomenex.comresearchgate.net For example, a validated RP-HPLC method was shown to be selective for chlorhexidine and its impurity p-chloroaniline in various pharmaceutical formulations. researchgate.net
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. ijaresm.com A validated UV spectrophotometric method for chlorhexidine showed percent recovery between 99.54% and 99.66%. ijaresm.com Similarly, a microbiological assay reported a mean accuracy of 99.03%. scielo.br
Precision measures the degree of agreement among individual tests when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment. scielo.br
Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days or with different analysts. scielo.br
A validated microbiological assay for chlorhexidine digluconate reported an intra-day RSD of 2.03% and an inter-day RSD of 2.94%. scielo.br A UV spectrophotometric method reported intra-day and inter-day precision RSDs of 0.146% and 0.112%, respectively. ijaresm.com The USP-NF monograph also sets system suitability requirements, such as an RSD of not more than 2.0% for replicate injections of the chlorhexidine standard, which is a measure of system precision. uspnf.com
Validation ensures that the chosen analytical method consistently provides accurate, reproducible, and specific results for the quantification of Chlorhexidine Gluconate and its impurities.
Table 4: Summary of Validation Parameters from Published Methods for Chlorhexidine Analysis
| Method | Parameter | Result | Source(s) |
| UV Spectrophotometry | Accuracy (% Recovery) | 99.54% - 99.66% | ijaresm.com |
| Precision (%RSD, Intra-day) | 0.146% | ijaresm.com | |
| Precision (%RSD, Inter-day) | 0.112% | ijaresm.com | |
| Linearity (r²) | 0.9990 | ijaresm.com | |
| Microbiological Assay | Accuracy | 99.03% | scielo.br |
| Precision (%RSD, Intra-day) | 2.03% | scielo.br | |
| Precision (%RSD, Inter-day) | 2.94% | scielo.br | |
| Linearity (r) | 0.9999 | scielo.br | |
| RP-HPLC | Specificity | Method shown to be selective for CHX and p-chloroaniline | researchgate.net |
| Precision, Accuracy, Linearity | Method validated as per ICH guidelines | researchgate.net |
Environmental Fate and Ecotoxicology of Chlorhexidine Gluconate
Environmental Degradation Pathways
The breakdown of chlorhexidine (B1668724) gluconate in the environment is a complex process influenced by both biological and non-biological factors. While considered resistant to biodegradation, some pathways for its transformation have been identified. researchgate.netnih.gov
Biodegradation: Studies have shown that chlorhexidine is generally recalcitrant to microbial degradation. nih.gov However, some microorganisms, such as certain bacterial isolates from activated sludge like Pseudomonas sp., have demonstrated the ability to transform chlorhexidine. nih.gov One proposed pathway involves the direct degradation to p-chlorophenylurea (PCPU) and p-chloroaniline (PCA). Another suggested transformation involves the formation of an intermediate where pyruvate (B1213749) binds to the chlorhexidine molecule. nih.gov Research on white-rot fungi, specifically Irpex lacteus and Pleurotus ostreatus, has indicated partial elimination of chlorhexidine, with up to 70% removal observed after 21 days of in vivo incubation. nih.gov This removal is partly attributed to the action of extracellular enzymes like manganese-dependent peroxidase and laccase. nih.gov However, complete biodegradation was not achieved, highlighting its persistent nature. nih.gov
Photolysis: Light can contribute to the degradation of chlorhexidine. One of its reported photolysis products is phenylbiguanide. ipp.pt
Hydrolysis: Chlorhexidine can undergo hydrolysis under acidic or alkaline conditions, which can also lead to the formation of p-chloroaniline (PCA) and p-chlorophenylurea (PCPU). nih.govipp.pt
Other Factors: The degradation of chlorhexidine can also be influenced by environmental factors such as heat and interactions with other chemicals. medrxiv.org For instance, degradation might be catalyzed by the presence of metals. medrxiv.org
Mobility and Persistence of Chlorhexidine Gluconate in Soil and Aquatic Environments
Once released into the environment, chlorhexidine gluconate exhibits specific behaviors regarding its movement and longevity in different environmental compartments.
Aquatic Environments: In aquatic systems, chlorhexidine tends to bind to negatively charged, dissolved, and suspended solids. canada.ca This binding can lead to its accumulation in bed sediment. canada.ca It is considered to be persistent in water, meaning it does not readily break down. canada.ca The strong sorption of chlorhexidine to sludge has been identified as a primary removal mechanism in wastewater treatment plants, with one study noting 98% removal from wastewater due to this process rather than degradation. nih.gov
Soil Environments: Chlorhexidine is also expected to persist in soil. canada.ca Due to its cationic nature, it has a high affinity for soil particles, which limits its mobility. Toxicity studies on terrestrial plants like Brassica napus, Avena sativa, and Glycine max have shown a low potential for adverse effects on seedling growth. canada.ca In a study on the redworm Eisenia fetida, no mortality was observed after 14 days of exposure to a high concentration of chlorhexidine digluconate in soil. canada.ca
Bioaccumulation Potential in Environmental Organisms
Bioaccumulation refers to the accumulation of a substance in an organism from the surrounding environment. The potential for chlorhexidine gluconate to bioaccumulate has been investigated in various organisms.
Studies on the bioconcentration of chlorhexidine in the golden eye fish (Leuciscus idus melanotus) resulted in bioconcentration factors (BCFs) of 42 and 40, which are indicative of a low bioaccumulation potential. canada.ca QSAR (Quantitative Structure-Activity Relationship) models also predict very low BCFs for fish and earthworms. europa.eu One calculated BCF value for fish is between 1.77 and 1.78 at environmentally relevant pH levels. europa.eu
Ecotoxicological Impact Assessment on Aquatic Ecosystems
Chlorhexidine gluconate has been shown to have significant toxic effects on a variety of aquatic organisms, even at low concentrations. canada.cacanada.ca
Fish: Chlorhexidine is considered moderately to highly toxic to fish. nih.govregulations.gov Studies on zebrafish (Danio rerio) embryos have shown developmental abnormalities, such as alterations in the amniotic fluid and early hatching. researchgate.net The 96-hour median effective concentration (EC50) for zebrafish embryos was determined to be 804.0 μg/L. researchgate.netresearchgate.net
Invertebrates: Aquatic invertebrates are particularly sensitive to chlorhexidine. nih.gov It is classified as highly toxic to this group. nih.govregulations.gov For the crustacean Daphnia magna, the 48-hour EC50 was found to be 45.0 μg/L. researchgate.net Sub-lethal effects, such as feeding inhibition in D. magna, have also been observed. researchgate.net The introduction of chlorhexidine at a concentration of 100 μg/L in a microcosm experiment resulted in the near-elimination of protozoans and metazoans in biofilms. nih.gov
Algae: Algae are also highly sensitive to the effects of chlorhexidine. canada.ca This is likely due to its mode of action as a membrane disruptor that binds to anionic sites on cell surfaces. canada.ca For the algae Pseudokirchneriella subcapitata, a 72-hour EC50 of 62.2 μg/L has been reported. researchgate.net Another study reported an EC20 of 0.0116 mg/L for the same species. canada.ca The lowest acute effects concentration identified for the algae Scenedesmus subspicatus was 0.0062 mg/L. canada.ca
Bacteria: The toxicity of chlorhexidine to the bacterium Vibrio fischeri was found to be lower compared to algae and crustaceans, with a 15-minute EC50 of 1,694.0 μg/L. researchgate.net
Interactive Data Table: Ecotoxicity of Chlorhexidine Gluconate
Methodologies for Environmental Monitoring and Detection of Chlorhexidine Gluconate and its Metabolites
Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of chlorhexidine gluconate and its breakdown products in the environment.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of chlorhexidine. researchgate.netresearchgate.net HPLC methods coupled with UV detection are commonly employed for quantitative assays. researchgate.netresearchgate.net For the detection of impurities and degradation products, more sensitive detectors like mass spectrometry (MS) or photodiode array detectors are used. ipp.ptresearchgate.net A variety of HPLC methods have been developed for the simultaneous determination of chlorhexidine and its primary degradation product, p-chloroaniline (PCA), in different matrices. google.comnih.gov These methods often utilize reversed-phase columns and specific mobile phase compositions to achieve good separation and resolution. nih.gov
Spectrophotometric Methods: Ultraviolet (UV) spectroscopy was one of the initial techniques used for chlorhexidine detection. researchgate.net However, its specificity can be limited due to interference from other substances present in environmental or biological samples. researchgate.net
Other Techniques: Other analytical methods reported for chlorhexidine analysis include fluorometry and capillary electrophoresis. researchgate.netresearchgate.net Solid-phase microextraction (SPME) has also been used for monitoring chlorhexidine concentrations in biological fluids. researchgate.net
The development of these analytical techniques allows for the effective monitoring of chlorhexidine in various environmental compartments, aiding in risk assessment and management.
Regulatory Science and Quality Control Frameworks for Chlorhexidine Gluconate Solution 20%
Pharmacopeial Monograph Requirements and Standards (e.g., USP, European Pharmacopoeia)
Pharmacopeias provide the legal and scientific standards for medicines and other healthcare products. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established detailed monographs for Chlorhexidine (B1668724) Gluconate Solution 20%. These monographs specify a series of tests and acceptance criteria to ensure the identity, strength, quality, and purity of the solution.
Key requirements outlined in these pharmacopeias include:
Identification: A series of tests are mandated to confirm the identity of chlorhexidine gluconate. These typically include Infrared (IR) Absorption spectrophotometry and Thin-Layer Chromatography (TLC) chlorhexidine.ch. The IR spectrum of the sample must correspond to that of a certified reference standard (CRS) chlorhexidine.ch. In TLC, the principal spot in the chromatogram of the test solution should align in position, color, and size with the principal spot of the reference solution drugfuture.com. A chemical test involving the addition of cetyltrimethylammonium bromide, sodium hydroxide (B78521), and bromine solution, which produces a deep red color, is also used for identification pharmacopeia.cnmubychem.com.
Assay: The concentration of chlorhexidine gluconate in the solution is a critical quality attribute. Both the USP and Ph. Eur. specify that the solution must contain not less than 19.0% and not more than 21.0% of chlorhexidine gluconate (w/v) pharmacopeia.cnuspnf.comnihs.go.jp. This is typically determined by a potentiometric titration or a High-Performance Liquid Chromatography (HPLC) method chlorhexidine.chnihs.go.jp.
Appearance: The solution should be an almost colorless or pale-yellowish liquid chlorhexidine.chdrugfuture.commubychem.commedisca.ca.
pH and Specific Gravity: The pH of a diluted solution (typically 1 in 20 with water) must be between 5.5 and 7.0 drugfuture.compharmacopeia.cnmubychem.comuspnf.com. The specific gravity is required to be between 1.06 and 1.07 drugfuture.compharmacopeia.cnmubychem.comuspnf.com.
Below is an interactive data table summarizing the key pharmacopeial requirements for Chlorhexidine Gluconate Solution 20%.
| Parameter | USP Specification | European Pharmacopoeia (Ph. Eur.) Specification |
| Identification | A: Infrared Absorption <197K> B: Thin-Layer Chromatographic Identification Test <201> C: Colorimetric test | A: Infrared absorption spectrophotometry B: Thin-layer chromatography D: Colorimetric test |
| Assay | 19.0%–21.0% (w/v) of C22H30Cl2N10 · 2C6H12O7 | 190 g/L to 210 g/L |
| pH (1 in 20 dilution) | 5.5–7.0 | 5.5–7.0 |
| Specific Gravity | 1.06–1.07 | 1.06 to 1.07 |
| Appearance | An aqueous solution | Almost colorless or pale-yellowish liquid |
Purity Specifications and Limits for Impurities (e.g., p-chloroaniline)
The control of impurities is a crucial aspect of the quality control of Chlorhexidine Gluconate Solution 20%. One of the most significant impurities is p-chloroaniline (PCA), a known degradation product of chlorhexidine that has raised toxicological concerns nih.gov. Both the USP and Ph. Eur. set strict limits for PCA and other related substances.
p-chloroaniline (PCA): The European Pharmacopoeia specifies a maximum limit of 500 ppm for chloroaniline, calculated with reference to the nominal concentration of chlorhexidine digluconate solution drugfuture.com. The USP also has a specific procedure for the limit of p-chloroaniline, with an acceptance criterion of not more than 500 µg/mL uspnf.comdrugfuture.com. The formation of PCA can be influenced by factors such as pH and storage temperature, with degradation accelerated by low pH and high temperatures industrialchemicals.gov.auusp-pqm.orgghsupplychain.org.
Related Substances: Pharmacopeial monographs also include tests for other organic impurities. These tests often employ HPLC to separate and quantify any related substances. The USP monograph, for instance, has undergone revisions to introduce more selective procedures for organic impurities to ensure better control uspnf.com. The total of other related substances is generally limited to not more than 3.0% mubychem.com.
The following table details the limits for key impurities in Chlorhexidine Gluconate Solution 20%.
| Impurity | Pharmacopeia | Limit |
| p-chloroaniline (PCA) | USP | Not more than 500 µg/mL |
| Chloroaniline | Ph. Eur. | Maximum 500 ppm |
| Related Substances | General | Not more than 3% |
Good Manufacturing Practices (GMP) in the Production of Chlorhexidine Gluconate 20% Solution
The production of Chlorhexidine Gluconate Solution 20% must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency basicpharma.inpharmaoffer.com. GMP are a set of principles and procedures that, when followed, help to ensure that pharmaceutical products are of the required quality. Key aspects of GMP in the context of Chlorhexidine Gluconate Solution 20% production include:
Quality Management: A comprehensive quality management system must be in place, covering all aspects of production, from raw material sourcing to final product release basicpharma.in.
Personnel: All personnel involved in the manufacturing process must be adequately trained and qualified for their respective roles basicpharma.in.
Premises and Equipment: Manufacturing facilities and equipment must be designed, maintained, and operated to prevent contamination and cross-contamination.
Documentation: Detailed records must be kept for every batch produced, including information on raw materials, manufacturing processes, and quality control testing. This ensures traceability and facilitates investigation in case of any deviations basicpharma.in.
Production: All manufacturing processes must be clearly defined, validated, and controlled to ensure consistency and compliance with specifications.
Quality Control: Stringent quality control checks must be performed on raw materials, in-process materials, and the final product to ensure they meet the required standards basicpharma.in. Production under GMP is often supported by a Drug Master File (DMF) and a Certificate of suitability of monographs of the European Pharmacopoeia (CEP) chlorhexidine.chchlorhexidine.chknowde.com.
Stability Testing Protocols for Shelf-Life Determination
Stability testing is a critical component of the quality control framework for Chlorhexidine Gluconate Solution 20%. These studies are designed to evaluate how the quality of the product varies with time under the influence of environmental factors such as temperature and humidity . The goal is to establish a shelf-life for the product and recommend appropriate storage conditions.
Stability testing protocols for Chlorhexidine Gluconate Solution 20% typically involve:
Long-Term Stability Studies: The product is stored at recommended storage conditions (e.g., 25°C ± 2°C/60% RH ± 5% RH or 30°C ± 2°C/65% RH ± 5% RH) and monitored at specific time intervals over a prolonged period nih.gov. A minimum of two batches, at least pilot scale, should be subjected to the test edaegypt.gov.eg.
Accelerated Stability Studies: To predict the long-term stability in a shorter timeframe, the product is subjected to elevated stress conditions (e.g., higher temperatures) nih.gov. The degradation rates observed under these conditions can be used to predict the shelf-life under normal storage conditions nih.gov.
Parameters Tested: During stability studies, various parameters are monitored, including the assay of chlorhexidine gluconate, the levels of impurities (particularly p-chloroaniline), pH, and physical appearance nih.gov. The stability of chlorhexidine is known to be pH-dependent, with optimal stability between pH 5.5 and 7.0 ghsupplychain.org.
Research has shown that the degradation of chlorhexidine and the formation of p-chloroaniline are influenced by temperature and pH industrialchemicals.gov.aughsupplychain.org. One study demonstrated that an extemporaneously compounded chlorhexidine solution had a predicted shelf life of over 26 months under refrigerated conditions but only 5.75 months at 25°C nih.gov.
Analytical Quality Control Procedures for Raw Materials and Finished Products
A comprehensive set of analytical quality control procedures is employed to ensure the quality of both the raw materials used in the production of Chlorhexidine Gluconate Solution 20% and the final finished product. These procedures are designed to verify the identity, purity, and concentration of the components.
Raw Material Testing:
Chlorhexidine Base/Salts: The primary raw material is tested for identity, purity, and assay according to pharmacopeial monographs or internal specifications.
Gluconic Acid or its Salts: These are also tested for identity and purity.
Water: Purified water used in the formulation must meet specific pharmacopeial standards for conductivity, total organic carbon, and microbial limits.
Finished Product Testing:
The finished Chlorhexidine Gluconate Solution 20% undergoes a battery of tests to ensure it meets all specifications before release. These tests are largely dictated by the pharmacopeial monographs and include:
Identification: As described in section 10.1, methods like IR, TLC, and chemical tests are used chlorhexidine.chpharmacopeia.cnmubychem.com.
Assay: The concentration of chlorhexidine gluconate is determined using methods such as HPLC or potentiometric titration chlorhexidine.chnihs.go.jp. HPLC methods typically use a UV detector set at 239 nm or 254 nm uspnf.comdrugfuture.comuspnf.com.
Purity and Impurities: HPLC is the primary technique used to separate and quantify p-chloroaniline and other related substances uspnf.comdrugfuture.com. The methods are highly specific and can detect impurities at very low levels.
pH and Specific Gravity: These physical parameters are measured using calibrated instruments to ensure they fall within the specified ranges drugfuture.compharmacopeia.cnmubychem.comuspnf.com.
The quality control process is documented through a Certificate of Analysis (CoA), which reports the results of all the tests performed on a specific batch of the product pharmaoffer.comscribd.com.
Emerging Research Avenues and Methodological Innovations in Chlorhexidine Gluconate Science
Development of Novel Material Integration Strategies for Controlled Release (non-clinical applications)
The development of materials that can release chlorhexidine (B1668724) gluconate in a controlled manner is a significant area of non-clinical research. These strategies aim to provide sustained antimicrobial activity for various applications. One approach involves the integration of chlorhexidine gluconate into porous materials. A study investigating the release of chlorhexidine gluconate (CxG) from a porous silica (B1680970) matrix demonstrated a controlled release profile. researchgate.net The inclusion of chlorhexidine gluconate within a β-cyclodextrin complex (SbcdCxG) further modulated this release. researchgate.net
Another area of investigation is the comparative release of chlorhexidine from different formulations, such as varnishes and gels, for applications requiring prolonged antimicrobial action. Research has shown that varnishes can provide a significantly higher and more sustained release of chlorhexidine compared to gels.
Below is an interactive data table summarizing the cumulative release of chlorhexidine from different formulations over a 7-day period.
| Formulation | Cumulative CHX Release (mean ± SD) in nmol |
| CHX-varnish EC40 | 217.2 ± 41.8 |
| CHX-gel Chlorhexamed | 31.3 ± 8.5 |
| CHX-varnish Cervitec | 18.6 ± 1.7 |
Data sourced from a study on CHX release from artificial fissures. nih.gov
Computational Chemistry Approaches for Predicting Chemical Behavior and Interactions
Computational chemistry and advanced spectroscopic techniques are being employed to predict and understand the behavior of chlorhexidine gluconate at a molecular level. These methods provide insights into its aggregation properties and interactions with other molecules in solution, which are crucial for formulation development.
Proton Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the concentration-dependent aggregation of chlorhexidine salts. umn.edu For chlorhexidine digluconate (CHX-G2), the aggregate number was observed to range from a dimer at a concentration of 40 mM to a pentamer at 150 mM. umn.edu In contrast, no significant aggregation was detected for chlorhexidine dichloride or diacetate under similar conditions. umn.edu Diffusion NMR measurements corroborated these findings. umn.edu The analysis of chemical shifts in the NMR spectra suggests that the aggregation involves the association of the phenyl group of one chlorhexidine molecule with the hexamethylene chain of another. umn.edu
Advanced Characterization Techniques for Understanding Complex Interactions
A variety of advanced analytical techniques are being utilized to characterize the complex structures and interactions of chlorhexidine gluconate with other molecules. The synthesis of novel chlorhexidine complexes, for instance, requires a suite of sophisticated methods for unambiguous identification.
One study on a novel chlorhexidine cyclamate complex employed a combination of techniques to elucidate its chemical structure. nih.gov These methods provide complementary information, from the spatial arrangement of atoms to the specific chemical bonds present in the molecule.
The following table details the advanced characterization techniques used in the study of the chlorhexidine cyclamate complex.
| Technique | Purpose in Characterization |
| Single-Crystal X-ray Diffraction (SC-XRD) | Determines the precise three-dimensional arrangement of atoms in the crystal structure. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Identifies the mass-to-charge ratio of the complex, confirming its molecular weight. |
| 1H Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the chemical environment of hydrogen atoms, helping to deduce the molecular structure. |
| Correlation Spectroscopy (COSY) | A 2D NMR technique used to identify protons that are coupled to each other, aiding in the assignment of the molecular structure. |
| Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR) | Identifies the functional groups present in the molecule based on the absorption of infrared radiation. |
Techniques sourced from a study on a novel chlorhexidine cyclamate complex. nih.gov
Comparative Studies on Mechanism of Action with Other Biocidal Compounds
Comparative studies are essential for contextualizing the antimicrobial efficacy of chlorhexidine gluconate relative to other biocidal agents. These studies often evaluate the synergistic, antagonistic, or independent effects when used in combination.
Research has explored the combination of chlorhexidine with cetrimide, a quaternary ammonium (B1175870) compound. One study found that the combination of these two agents resulted in synergistic inhibition of P. aeruginosa growth. dntb.gov.ua The combination was also effective at reducing the adherence of S. aureus biofilms. dntb.gov.ua
Another study compared the in vitro antibacterial effect of a 0.12% chlorhexidine gluconate oral rinse with ozonated olive oil against various oral bacteria. llu.edu The results indicated that chlorhexidine gluconate produced a greater zone of inhibition for F. alocis, A. a, S. mitis, and S. mutans compared to the ozonated olive oil. llu.edu
The following table provides a comparison of the antimicrobial activity of chlorhexidine gluconate with other biocidal agents.
| Biocidal Agent(s) | Target Microorganism(s) | Comparative Finding |
| Chlorhexidine Gluconate + Cetrimide | P. aeruginosa, S. aureus | Synergistic inhibition of P. aeruginosa growth and reduced adherence of S. aureus biofilms. dntb.gov.ua |
| 0.12% Chlorhexidine Gluconate vs. Ozonated Olive Oil | F. alocis, A. a, S. mitis, S. mutans | Chlorhexidine gluconate showed a significantly greater zone of inhibition for all tested bacteria. llu.edu |
| 4% and 2% Chlorhexidine Gluconate formulations vs. Nonantiseptic Soap | Hand microflora | All chlorhexidine gluconate formulations showed a significant reduction in bacterial counts compared to the control soap. nih.gov |
Innovations in Analytical and Purification Methodologies for Trace Analysis
The need for sensitive and reliable methods for the detection and quantification of chlorhexidine gluconate, especially at trace levels, has driven innovations in analytical chemistry. A range of techniques have been developed and validated for various matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of chlorhexidine in pharmaceutical formulations. researchgate.netekb.egmdpi.com Spectrophotometry, capillary electrophoresis, and colorimetric reactions are also employed. researchgate.netsemanticscholar.org For trace analysis, more advanced techniques such as ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed. semanticscholar.org
A novel method for quantifying chlorhexidine in small volumes utilizes a microplate reader to measure the reduction in fluorescence of polystyrene wells, offering a sensitive and inexpensive alternative for specific applications. nih.gov This method demonstrated good intra- and inter-assay coefficients of variation and a low limit of quantification. nih.gov
The table below summarizes various analytical methodologies for the determination of chlorhexidine.
| Analytical Method | Principle | Application/Advantage |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase, with UV or PDA detection. | Widely used for quantification in pharmaceutical formulations; can be used for simultaneous determination with other compounds. researchgate.netmdpi.com |
| Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | High-resolution separation coupled with highly sensitive and specific mass detection. | Trace analysis of chlorhexidine in complex matrices like skin. semanticscholar.org |
| Capillary Electrophoresis | Separation based on the differential migration of ions in an electric field. | Promising for quality control of drugs containing chlorhexidine. researchgate.net |
| Spectrophotometry | Measurement of the absorption of light at a specific wavelength. | One of the earlier techniques used, though can be affected by interfering compounds. researchgate.net |
| Fluorescence-based Microplate Assay | Quantification based on the reduction of fluorescence intensity of polystyrene by chlorhexidine. | Reliable and inexpensive quantification of chlorhexidine in small sample volumes. nih.gov |
Q & A
Q. What methods are recommended for characterizing Chlorhexidine Gluconate 20% Solution to ensure compliance with pharmacopeial standards?
- Methodological Answer : To validate compliance, researchers should perform:
- Infrared Spectroscopy (IR) : Compare sample spectra with reference standards to confirm molecular structure .
- Thin-Layer Chromatography (TLC) : Assess purity by matching spot Rf values, color, and size to reference standards .
- Physicochemical Tests : Measure pH (5.5–7.0 for 5% dilution), density (1.06–1.07 g/mL), and concentration (19.0–21.0% w/v) using titration or HPLC .
- Impurity Analysis : Quantify 4-chloroaniline via HPLC (limit: <500 ppm per USP; <50 ppm per internal standards) .
Table 1 : Key Pharmacopeial Specifications
| Parameter | USP/EP/BP Standards | Internal Standards |
|---|---|---|
| pH (5% v/v) | 5.5–7.0 | N/A |
| 4-Chloroaniline | <500 ppm | <50 ppm |
| Assay (w/v) | 19.0–21.0% | N/A |
Q. How should researchers prepare diluted Chlorhexidine Gluconate solutions for in vitro antimicrobial assays?
- Methodological Answer :
- Solubility Considerations : Use water or ≤5 parts ethanol (96%) to avoid precipitation. Acetone is limited to ≤3 parts due to turbidity risks .
- Dilution Protocol : For a 2% working solution, dilute 10 mL of 20% stock in 90 mL sterile water. Validate stability under experimental conditions (e.g., temperature, light exposure) .
Q. What are the critical storage conditions to maintain the stability of Chlorhexidine Gluconate 20% Solution?
- Methodological Answer :
- Light Sensitivity : Store in amber glass to prevent photodegradation .
- Temperature : Lyophilized forms should be kept at -20°C; liquid solutions are stable at 2–8°C .
- Container Compatibility : Avoid plasticizers by using glass or polypropylene containers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity levels (e.g., 4-chloroaniline) reported across pharmacopeias?
- Methodological Answer :
- Cross-Referencing Standards : Compare USP (<500 ppm), EP/BP (unspecified), and internal standards (<50 ppm). Prioritize the strictest limit due to 4-chloroaniline’s genotoxicity .
- Analytical Validation : Use gas chromatography-mass spectrometry (GC-MS) for trace analysis. Include recovery studies to validate method accuracy .
- Risk Assessment : Align impurity thresholds with WHO guidelines for genotoxic contaminants .
Q. What experimental design considerations are critical when assessing interactions between Chlorhexidine Gluconate 20% and organic solvents?
- Methodological Answer :
- Controlled Variables : Fix temperature (20–25°C) and mixing speed to isolate solvent effects .
- Precipitation Studies : Titrate ethanol/acetone incrementally (1–10 parts) and monitor turbidity via spectrophotometry (600 nm wavelength) .
- Statistical Analysis : Apply factorial design to evaluate solvent concentration and pH interactions .
Q. What analytical approaches validate Chlorhexidine concentration when titration and chromatographic methods conflict?
- Methodological Answer :
- Method Comparison : Perform parallel assays using titration (for free base) and HPLC (for digluconate salt). Account for salt-to-base conversion (MW: 897.76 g/mol) .
- Calibration Curves : Use certified reference materials (CRMs) to standardize both methods .
- Data Reconciliation : Apply Bland-Altman analysis to assess systematic bias between techniques .
Table 2 : Example of Conflicting Assay Results
| Method | Concentration (w/v) | Deviation |
|---|---|---|
| Titration | 20.3% | ±0.5% |
| HPLC | 19.8% | ±0.3% |
Q. How can researchers design studies to evaluate the impact of Chlorhexidine application timing (e.g., pre- vs. post-etching) on dental bond strength?
- Methodological Answer :
- Controlled Groups : Divide samples into pre-etching, post-etching, and control groups. Standardize etching time (e.g., 15 sec with 37% phosphoric acid) .
- Shear Bond Testing : Use universal testing machines at 1 mm/min crosshead speed. Report failure modes (adhesive vs. cohesive) .
- Statistical Power : Conduct power analysis (α=0.05, β=0.2) to determine sample size. Use ANOVA with post-hoc Tukey tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
